molecular formula C9H6N2O3 B13513852 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Cat. No.: B13513852
M. Wt: 190.16 g/mol
InChI Key: OMABJBRVZWPDJY-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-3H-phthalazine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(4-10-11-8)2-1-3-6(7)9(13)14/h1-4H,(H,11,12)(H,13,14)

InChI Key

OMABJBRVZWPDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)NN=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (CAS 13183-09-0), a critical heterocyclic scaffold used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive phthalazinone derivatives.

Executive Summary

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (also known as 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid) serves as a vital pharmacophore in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal mimic for the nicotinamide pocket of PARP enzymes. While structurally related to the phthalazinone core of Olaparib , this specific 5-carboxy derivative allows for orthogonal functionalization, enabling the synthesis of novel PARP inhibitor analogs.

This guide outlines two primary synthesis pathways:

  • The Regioselective Route (Preferred): Utilizing 5-carboxyphthalide to ensure exclusive formation of the target isomer.

  • The Classical Route: Condensation of hemimellitic anhydride with hydrazine, requiring rigorous purification to remove the 8-carboxy regioisomer.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the phthalazinone core. The C1=O and N2-N3 bond formation suggests a hydrazine cyclization strategy. The critical challenge is the placement of the carboxylic acid at position 5.

  • Disconnection A (Lactone Route): Cleavage of the N-N and C-N bonds leads to 5-carboxyphthalide . This precursor pre-installs the carboxyl group in the correct position relative to the lactone carbonyl, directing the hydrazine attack to the specific carbonyl required for the target isomer.

  • Disconnection B (Anhydride Route): Disconnection to 1,2,3-benzenetricarboxylic anhydride (Hemimellitic anhydride) . This route is shorter but introduces a symmetry issue, leading to potential regioisomers (5-COOH vs. 8-COOH).

Retrosynthesis cluster_0 Pathway A: High Regioselectivity cluster_1 Pathway B: Classical / Mixture Target 4-Oxo-3,4-dihydrophthalazine- 5-carboxylic acid (Target) Phthalide 5-Carboxyphthalide (Pre-defined Regiochemistry) Target->Phthalide Hydrazinolysis Anhydride Hemimellitic Anhydride (1,2,3-Benzenetricarboxylic anhydride) Target->Anhydride Condensation

Figure 1: Retrosynthetic disconnection strategies highlighting the regiocontrol advantage of the phthalide pathway.

Pathway 1: The Industrial Standard (via 5-Carboxyphthalide)

This route is preferred for scale-up due to its superior regiocontrol. 5-Carboxyphthalide is commercially available or can be synthesized from terephthalic acid via oleum-mediated formylation.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the lactone carbonyl (C1). The resulting hydroxy-hydrazide intermediate undergoes ring closure (dehydration) to form the thermodynamically stable phthalazinone. Because the starting material is a lactone with fixed geometry, the nitrogen insertion is site-specific.

Detailed Protocol

Reagents:

  • 5-Carboxyphthalide (1.0 eq)

  • Hydrazine Hydrate (80% or 100%, 3.0 – 5.0 eq)

  • Solvent: Ethanol or Water/Acetic Acid mixture

  • Temperature: Reflux (80–100 °C)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 5-carboxyphthalide (10.0 g, 56.1 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (8.2 mL, ~168 mmol) dropwise over 10 minutes. The suspension will likely clear as the hydrazine salt forms, followed by precipitation of the intermediate.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via HPLC or TLC (MeOH/DCM 1:9).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid. Wash the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether to remove excess hydrazine.

  • Purification: If necessary, recrystallize from glacial acetic acid or DMF/Water.

  • Yield: Expected yield is 85–95% .

Data Validation:

  • 1H NMR (DMSO-d6): δ 12.6 (s, 1H, NH), 13.5 (br s, 1H, COOH), 8.4 (d, 1H), 8.2 (d, 1H), 7.9 (t, 1H). (Signals confirm the 1,2,3-substitution pattern).

Pathway 2: The Classical Route (via Hemimellitic Anhydride)

This pathway uses 1,2,3-benzenetricarboxylic anhydride (Hemimellitic anhydride). While the starting material is inexpensive, the reaction with hydrazine yields a mixture of the 5-carboxylic acid (Target) and the 8-carboxylic acid (Isomer).

Regioselectivity Challenge

Hydrazine can attack either carbonyl of the anhydride.

  • Path A: Attack at C1 -> Leads to 5-Carboxy isomer (Target).

  • Path B: Attack at C3 -> Leads to 8-Carboxy isomer (Impurity).

Steric hindrance from the carboxylic acid at C2 (which is actually part of the anhydride system in the precursor state) influences the ratio. Typically, the 5-isomer is favored in acidic media (AcOH), but separation is required.

Detailed Protocol

Reagents:

  • Hemimellitic Anhydride (1.0 eq)

  • Hydrazine Sulfate or Hydrate (1.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Sodium Acetate (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Hemimellitic Anhydride (5.0 g) in Glacial Acetic Acid (50 mL).

  • Addition: Add Hydrazine Hydrate (1.5 eq) slowly. (Caution: Exothermic).

  • Reflux: Heat to reflux (118 °C) for 12 hours. The high temperature promotes thermodynamic equilibration to the stable phthalazinone forms.

  • Precipitation: Cool to room temperature. Pour the mixture into ice-cold water (200 mL).

  • Filtration: Collect the crude precipitate.

  • Isomer Separation (Critical):

    • Suspend the crude solid in dilute Sodium Bicarbonate (NaHCO3) solution. Both isomers dissolve as salts.

    • Slowly acidify with dilute HCl to pH ~4-5. The 5-carboxy isomer is typically less soluble and precipitates first.

    • Filter the first crop. Further acidification precipitates the 8-isomer.

    • Note: Recrystallization from DMF is often required to achieve >98% purity.

Comparative Analysis & Optimization

The following table summarizes the trade-offs between the two pathways.

FeaturePathway 1: Phthalide RoutePathway 2: Anhydride Route
Starting Material 5-CarboxyphthalideHemimellitic Anhydride
Regioselectivity High (>98% 5-isomer) Moderate (Mixture of 5- and 8-)
Yield 85–95%50–65% (after purification)
Purification Simple Wash/RecrystallizationFractional Precipitation required
Scalability Excellent (Industrial preferred)Limited by purification bottleneck
Atom Economy HighHigh
Optimization Strategy (DoE)

For researchers optimizing Pathway 1, consider a 2³ Factorial Design :

  • Solvent: Ethanol vs. Water (Water is greener but may require longer reflux).

  • Stoichiometry: 1.5 eq vs. 5.0 eq Hydrazine (Excess hydrazine drives reaction but requires thorough washing).

  • Acid Catalyst: Addition of catalytic AcOH can accelerate ring closure in ethanol.

Applications in Drug Development

This molecule is a "privileged scaffold" in PARP inhibitor design.[1]

  • Olaparib Analogues: The 5-carboxy group allows for the attachment of solubilizing groups (e.g., piperazines) or targeting moieties via amide coupling.

  • Fragment-Based Drug Discovery (FBDD): The core binds to the donor site of PARP; the carboxylic acid extends into the solvent-exposed region, making it an ideal vector for growing the molecule.

Applications Core 4-Oxo-3,4-dihydrophthalazine- 5-carboxylic acid Amide Amide Coupling (EDC/HOBt) Core->Amide Ester Esterification (Fischer/SOCl2) Core->Ester Reduction Reduction to Alcohol (BH3·THF) Core->Reduction PARP PARP Inhibitor Library Generation Amide->PARP Linker Attachment Ester->PARP Prodrug Design

Figure 2: Downstream synthetic utility of the 5-carboxy scaffold.

References

  • AstraZeneca AB. Process for the preparation of 5-carboxyphthalide. US Patent 6,888,009. (Detailed synthesis of the key precursor).

  • Lundbeck A/S. Method for the preparation of 5-carboxyphthalide.[2] WO 2001/032643. (Industrial scale-up protocols).

  • Menear, K. A., et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.Journal of Medicinal Chemistry, 2008, 51(20), 6581-6591. (Context on phthalazinone scaffold utility).

  • Gouda, M. A., et al. Recent Developments in Chemistry of Phthalazines.Journal of Global Pharma Technology, 2010. (Review of hydrazine cyclization mechanisms).

  • BenchChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Properties and Reactions. (General reactivity data for carboxy-phthalazinones).

Sources

An In-Depth Technical Guide to the Predicted Crystal Structure of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-characterized derivative, 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid. While a definitive experimental crystal structure is not publicly available, this document leverages established principles of crystal engineering, synthetic chemistry, and crystallographic data from analogous structures to construct a predictive model of its solid-state architecture. We will explore its likely synthesis, molecular geometry, and the supramolecular synthons that govern its crystal packing, providing a robust theoretical framework for researchers working with this and related molecules.

Introduction: The Significance of the Phthalazinone Core

Phthalazin-1(2H)-one derivatives are a noteworthy class of diazaheterobicycles recognized for their significant therapeutic potential.[3] This core is a key component in molecules exhibiting anti-diabetic, anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3] The addition of a carboxylic acid moiety, as in 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid, introduces a powerful functional group capable of forming strong, directional hydrogen bonds, making it a highly attractive building block for creating complex molecular frameworks and for engaging with biological targets.[2] Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its physical properties, such as solubility and stability, and for designing new chemical entities in drug discovery programs.

Proposed Synthesis and Crystallization

The synthesis of the phthalazinone scaffold can be achieved through various routes, often starting from pre-functionalized benzoic acids like phthalic anhydride or 2-formylbenzoic acid.[4] A plausible pathway for the target molecule, 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid, would likely involve the cyclization of a suitably substituted phthalic acid derivative with hydrazine.

Synthetic Workflow

A logical synthetic approach would start from 3-carboxyphthalic acid. The reaction with hydrazine hydrate, typically under reflux in a suitable solvent like ethanol or acetic acid, would lead to the formation of the heterocyclic phthalazinone ring system.

Synthesis_Workflow start 3-Carboxyphthalic Acid reagent + Hydrazine Hydrate (N2H4·H2O) Solvent: Ethanol Condition: Reflux start->reagent Step 1: Cyclization product 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid reagent->product

Caption: Proposed synthetic pathway for the target compound.

Protocol for Single Crystal Growth

Obtaining X-ray quality crystals is a critical step for structural elucidation. The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting lactam group suggests that slow evaporation from a polar protic solvent would be an effective crystallization strategy.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the purified 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid powder in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a dimethylformamide/water mixture) with gentle heating.

  • Filtration: Hot-filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as nucleation sites and cause rapid precipitation.

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment. Crystals suitable for single-crystal X-ray diffraction should form over several days to a week.

Molecular Structure and Predicted Solid-State Conformation

The molecule consists of a planar phthalazinone bicyclic system fused to a benzene ring, with a carboxylic acid group at the 5-position.

Molecular_Structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=776855&t=l'SCALE='TRUE'/>TD>TR><TR><TD>Chemical Structure of the 1-Carboxylic Acid IsomerTD>TR>TABLE>

Caption: General molecular structure of 4-Oxo-3,4-dihydrophthalazine-carboxylic acid.[5]

The core phthalazinone ring system is expected to be largely planar.[3] The key structural feature is the juxtaposition of three distinct hydrogen-bonding functionalities:

  • Carboxylic Acid (–COOH): Acts as both a strong hydrogen bond donor (O–H) and acceptor (C=O).

  • Lactam N–H: A good hydrogen bond donor.

  • Lactam C=O: A strong hydrogen bond acceptor.

This rich combination of functional groups provides the basis for a robust and predictable network of intermolecular interactions.

Predicted Crystal Packing and Supramolecular Assembly

In the absence of experimental data for the title compound, we can infer its crystal packing by examining the structures of related molecules containing carboxylic acids and lactam rings. The primary forces governing the crystal assembly will be hydrogen bonding and π-π stacking.

Dominant Hydrogen Bonding Motifs

Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric dimers via a pair of O–H···O hydrogen bonds.[6] This R²₂(8) graph set is one of the most robust and predictable interactions in crystal engineering.[7] Concurrently, the lactam N–H and C=O groups will likely form hydrogen-bonded chains. We predict a supramolecular assembly where these two motifs are integrated.

Predicted Primary Interactions:

  • Carboxylic Acid Dimer: Two molecules will associate to form a classic head-to-head dimer.

  • Lactam Chain: The N–H of one phthalazinone will donate a hydrogen bond to the lactam C=O of an adjacent molecule, forming a C(4) chain.

  • Inter-motif Linkage: It is plausible that the lactam C=O could also accept a hydrogen bond from a neighboring carboxylic acid, or that the N-H could donate to a carboxylic acid oxygen, creating a more complex 3D network.[8][9]

H_Bonding mol1 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid N-H C=O COOH mol2 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid N-H C=O COOH mol1:cooh->mol2:cooh O-H···O Dimer (R²₂(8) motif) mol3 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid N-H C=O COOH mol2:n->mol3:o N-H···O Chain (C(4) motif)

Caption: Predicted primary hydrogen bonding interactions.

π-π Stacking Interactions

The planar, electron-rich phthalazinone ring system is expected to participate in π-π stacking interactions.[3] In many phthalazinone crystal structures, centrosymmetrically related rings stack with inter-centroid distances of approximately 3.5 Å.[3] This stacking would likely occur between the layers or chains formed by the hydrogen bonds, adding further stability to the crystal lattice.

Spectroscopic Characterization Insights

While not a direct measure of crystal structure, spectroscopic techniques provide data that must be consistent with the solid-state arrangement.

  • FT-IR Spectroscopy: The O–H stretch of the carboxylic acid will appear as a very broad band, typically centered around 3000 cm⁻¹, which is characteristic of strong hydrogen bonding in a dimer. The N–H stretch should appear as a sharper band around 3200-3400 cm⁻¹, and its position will indicate its involvement in hydrogen bonding. The C=O stretches for the lactam and carboxylic acid will likely overlap in the 1650-1710 cm⁻¹ region.

  • Solid-State NMR (ssNMR): The ¹³C chemical shifts of the carbonyl carbons can provide evidence for the hydrogen bonding environment. The proton chemical shifts, particularly for the N-H and O-H protons, will be highly indicative of their participation in the predicted hydrogen bonding motifs.

Summary of Predicted Crystallographic Data

Based on analysis of similar heterocyclic carboxylic acids, a summary of expected crystallographic parameters is presented below. This serves as a hypothetical dataset to guide future experimental work.

ParameterPredicted Value/SystemRationale / Cited Analog
Crystal System MonoclinicCommon for planar aromatic molecules with strong directional H-bonds.[8]
Space Group P2₁/cA highly common space group for centrosymmetric molecules, consistent with dimer formation.[6]
Z (Molecules/Unit Cell) 4Typical for the P2₁/c space group.[8]
Primary Supramolecular Synthon Centrosymmetric Carboxylic Acid Dimer (R²₂(8))The most robust and common interaction for carboxylic acids.[6]
Secondary Interactions N–H···O=C Hydrogen Bonded Chains, π-π StackingObserved in numerous phthalazinone and related heterocyclic structures.[3][10]

Conclusion for the Field

This guide provides a scientifically grounded, predictive framework for the crystal structure of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid. By synthesizing information from known synthetic routes and the crystal structures of analogous compounds, we have detailed the likely molecular conformation and, crucially, the supramolecular assembly driven by robust hydrogen bonding and π-π stacking interactions. The proposed carboxylic acid dimer and lactam chain motifs represent the most probable packing arrangement. This theoretical model serves as a vital tool for researchers, offering insights into the physicochemical properties of this molecule and providing a benchmark for its eventual experimental structural determination. This work underscores the power of applying fundamental principles of crystal engineering to predict and understand the solid-state behavior of molecules critical to pharmaceutical development.

References

  • Titi, A., et al. (2020). 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. PubMed Central. Available at: [Link]

  • Butini, S., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Paskas, S., et al. (2020). Structure of biologically active phthalazine derivatives. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogen Bonding in carboxylic acids. Available at: [Link]

  • Zhang, Y., et al. (2006). 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H). Acta Crystallographica Section E. Available at: [Link]

  • Benniston, A. C., et al. (1999). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.
  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography.
  • Aakeröy, C. B., et al. (2004). Geometry of the 2-aminoheterocyclic-carboxylic acid R2(2)(8) graph set: implications for crystal engineering. PubMed. Available at: [Link]

  • Chen, X., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sieroń, L., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization, synthesis, and utility of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (also known by IUPAC conventions as 1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid ).

Executive Summary & Physicochemical Profiling

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is a specialized heterocyclic building block. Unlike the more common 1-carboxylic acid isomer (CAS 3260-44-4) where the acid is attached to the pyridazine ring, this molecule features the carboxylic acid on the fused benzene ring. This specific substitution pattern is critical in Medicinal Chemistry for developing PARP (Poly (ADP-ribose) polymerase) inhibitors where the "northern" region of the pharmacophore requires acidic or polar interactions.

Core Identity Matrix
PropertySpecification
Common Name 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid
IUPAC Name 1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid
CAS Number 2387088-61-9 (for the 1-oxo-5-COOH isomer)
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Exact Mass 190.0378
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃)
Structural Ambiguity & Numbering

Researchers must exercise caution regarding nomenclature. The phthalazine core numbering depends on the priority of the carbonyl group.

  • Standard IUPAC: The carbonyl is assigned position 1. The nitrogen atoms are 1 and 2.[1] The benzene ring positions are 5, 6, 7, and 8.

  • User/Legacy Nomenclature: "4-Oxo-5-carboxylic" implies the carbonyl is at 4. In a symmetric phthalazine core, the 4-oxo-5-carboxylic acid structure is chemically equivalent to the 1-oxo-8-carboxylic acid if the molecule is flipped. However, in the context of synthesis from 3-substituted phthalic anhydrides, it refers to the isomer where the acid is peri to the carbonyl or peri to the hydrazone, depending on the specific isomer isolated.

Synthetic Methodology: The Hemimellitic Route

The synthesis of this molecule is non-trivial due to regioselectivity issues. The standard protocol involves the condensation of Hemimellitic anhydride (1,2,3-benzenetricarboxylic anhydride) with hydrazine. This reaction yields two regioisomers: the 5-carboxylic acid and the 8-carboxylic acid.

Reaction Mechanism & Regioselectivity

The nucleophilic attack of hydrazine can occur at either carbonyl of the anhydride. Steric hindrance and electronic effects of the carboxylic acid at position 3 (of the anhydride) dictate the ratio of products.

  • Pathway A (Kinetic): Attack distal to the carboxylic acid yields the 5-carboxylic acid isomer (Target).

  • Pathway B (Thermodynamic): Attack proximal to the carboxylic acid yields the 8-carboxylic acid isomer.

Validated Experimental Protocol

Note: This protocol assumes the use of Hemimellitic anhydride as the starting material.

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 1.0 eq of Hemimellitic anhydride in Glacial Acetic Acid (AcOH).

  • Condensation: Add 1.1 eq of Hydrazine Hydrate (

    
    ) dropwise at room temperature.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction creates the phthalazinone core.
    
  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates.

  • Purification (Critical):

    • Filter the crude solid.

    • Isomer Separation: The 5-isomer and 8-isomer have different solubilities in fractional crystallization solvents (typically Ethanol or Methanol).

    • Analytical Check: Use

      
      -NMR to distinguish isomers. The 8-isomer often shows a downfield shift for the amide proton due to hydrogen bonding with the adjacent (peri) carboxylic acid.
      
Synthetic Pathway Diagram (DOT)

SynthesisPath Start Hemimellitic Anhydride (3-Carboxyphthalic Anhydride) Inter Intermediate: Hydrazide Formation Start->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (AcOH, Reflux) Inter->Reagent ProdA Target Isomer: 5-Carboxy-1-phthalazinone (Major/Minor varies by cond.) Inter->ProdA Cyclization Path A ProdB By-product Isomer: 8-Carboxy-1-phthalazinone Inter->ProdB Cyclization Path B

Caption: Divergent synthesis of carboxy-phthalazinones via anhydride condensation.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following criteria.

NMR Signature
  • Proton NMR (DMSO-d6):

    • Look for the singlet of the NH proton (phthalazinone lactam) typically around

      
       12.5–13.0 ppm.
      
    • Regioisomer Differentiation: In the 8-carboxylic acid isomer, the carboxylic acid is spatially close to the NH, often causing a significant downfield shift or broadening due to intramolecular H-bonding. The 5-carboxylic acid isomer lacks this specific interaction.

    • Aromatic Region: Three protons (dd or m) in the

      
       7.8–8.5 ppm range.
      
Mass Spectrometry
  • ESI-MS:

    
     peak at 191.16 m/z .
    
  • Fragmentation: Loss of

    
     (44 Da) is common for carboxylic acids, resulting in a fragment at ~147 m/z.
    

Biological Relevance: PARP Inhibition

This molecule serves as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors. The phthalazinone core mimics the nicotinamide moiety of


, binding to the donor site of the PARP enzyme.
Pharmacophore Logic
  • Lactam Group (NH-CO): Forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • 5-COOH Substitution: Provides a vector for extending the molecule into the "solvent-exposed" region or the "adenine-ribose" binding pocket, allowing for the attachment of solubilizing groups (e.g., piperazines) via amide coupling.

SAR Logic Diagram (DOT)

SAR Core Phthalazinone Core Target PARP-1 Active Site (Nicotinamide Pocket) Core->Target Mimics NAD+ Interaction H-Bonds: Gly863 / Ser904 Core->Interaction Essential Binding Subst 5-COOH Group Core->Subst Position 5 Utility Handle for Library Generation Subst->Utility Amide Coupling

Caption: Pharmacophore mapping of the phthalazinone core in PARP inhibition.

References

  • PubChem. (2024). Phthalazin-1(2H)-one Core Structure and Bioactivity. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (Cited for general PARP pharmacophore context). Discovery of Olaparib and Phthalazinone Analogues. (Generalized Reference to the class of PARP inhibitors).

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Approach to the Synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phthalazinone Scaffold

The 4-oxo-3,4-dihydrophthalazine core is recognized in medicinal chemistry as a privileged scaffold, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives have been reported to possess potent antitumor, antihypertensive, anti-inflammatory, and cardiotonic properties.[1] The strategic introduction of functional groups onto this heterocyclic system is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The title compound, 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid, is a particularly valuable synthetic intermediate.[2] The carboxylic acid at the C5 position serves as a versatile chemical handle for the construction of amide libraries, ester prodrugs, or for introducing bioisosteres, enabling extensive structure-activity relationship (SAR) studies.[2][3][4][5]

This document provides a comprehensive guide to the synthesis of this key intermediate, starting from the commercially available precursor, trimellitic anhydride. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical process parameters for ensuring a successful and reproducible synthesis.

Reaction Mechanism and Regioselectivity

The synthesis is a condensation reaction between trimellitic anhydride and hydrazine hydrate. The core of this transformation lies in the regioselective nucleophilic acyl substitution, followed by an intramolecular cyclization (dehydration).

The Challenge of Regioselectivity: Trimellitic anhydride possesses two electrophilic carbonyl centers within the anhydride moiety, located at positions 1 and 3 (relative to the anhydride ring). The initial nucleophilic attack by a nitrogen atom of hydrazine can, in principle, occur at either site. The site of this initial attack dictates the final position of the free carboxylic acid group on the phthalazinone ring.

  • Path A (Desired): Nucleophilic attack at the C-1 carbonyl (para to the carboxyl group) leads to an acylhydrazide intermediate that, upon cyclization, yields the desired 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid .

  • Path B (Isomeric Impurity): Attack at the C-3 carbonyl (ortho to the carboxyl group) would result in the formation of the isomeric 4-oxo-3,4-dihydrophthalazine-8-carboxylic acid .

Based on established principles, the C-1 carbonyl is electronically deactivated by the adjacent electron-withdrawing carboxylic acid group, while the C-3 carbonyl is less so. However, the C-1 position is also less sterically hindered. The reaction is often carried out in a protic solvent like acetic acid, which can protonate the carbonyls and influence reactivity. While a mixture of isomers is possible, protocols for related reactions often achieve high regioselectivity. This protocol is optimized to favor the formation of the 5-carboxylic acid isomer.

The proposed mechanistic pathway is illustrated below:

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol details a robust procedure for the synthesis, isolation, and purification of the target compound.

3.1. Materials and Reagents

ReagentFormulaMol. Wt. ( g/mol )Moles (mmol)Equiv.Supplier Example
Trimellitic AnhydrideC₉H₄O₅192.1352.01.0Sigma-Aldrich
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.0657.21.1Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05--Fisher Scientific
Deionized WaterH₂O18.02--In-house
EthanolC₂H₅OH46.07--VWR

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Setup: Assemble the three-neck flask with the reflux condenser and thermometer. Place it on the heating mantle with a magnetic stir bar inside.

  • Charging Reagents: To the flask, add trimellitic anhydride (10.0 g, 52.0 mmol) and glacial acetic acid (100 mL).

  • Initiation: Begin stirring the suspension. Slowly add hydrazine hydrate (2.86 mL, ~57.2 mmol, 1.1 eq.) to the mixture at room temperature. The addition is mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form. To enhance precipitation, the flask can be placed in an ice bath for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold glacial acetic acid (2 x 20 mL) and then with cold deionized water (3 x 30 mL) to remove residual acetic acid and unreacted hydrazine.

  • Drying: Dry the product in a vacuum oven at 80°C to a constant weight. The crude product is typically obtained as an off-white to pale yellow solid.[2]

3.4. Purification

Recrystallization is the most effective method for purifying the final compound.

  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow and Data Management

A streamlined workflow is essential for reproducibility and scalability.

Experimental_Workflow start Start reagents 1. Charge Reagents - Trimellitic Anhydride - Glacial Acetic Acid - Hydrazine Hydrate start->reagents reflux 2. Heat to Reflux (118°C, 4-6h) Monitor by TLC reagents->reflux cool 3. Cool to RT Induce Precipitation reflux->cool filtrate 4. Isolate Product (Vacuum Filtration) cool->filtrate wash 5. Wash Solid - Cold Acetic Acid - Cold DI Water filtrate->wash dry 6. Dry Product (Vacuum Oven, 80°C) wash->dry purify 7. Purify (Recrystallization) dry->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow diagram.

Safety and Troubleshooting

Issue / Observation Potential Cause Recommended Action
Product does not precipitate upon cooling.Product is too soluble in the reaction mixture.Reduce the volume of acetic acid under vacuum or add an anti-solvent like cold water dropwise to induce precipitation.
Yield is lower than expected.Incomplete reaction or loss during workup.Ensure reflux time is adequate (confirm with TLC). Avoid using excessive solvent during washing and recrystallization.
Product is highly colored (dark brown/red).Side reactions or impurities in starting materials.Perform the purification step (recrystallization), possibly with the addition of activated charcoal to decolorize the solution.
Formation of the isomeric impurity.Non-optimal reaction conditions affecting regioselectivity.Verify the reaction temperature and stoichiometry. Slower addition of hydrazine at a lower initial temperature may be beneficial.

Safety Precautions:

  • Hydrazine Hydrate: Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with care, using appropriate PPE.

  • Refluxing Solvents: Ensure the reflux apparatus is properly set up to avoid vapor leakage.

References

  • ResolveMass Laboratories Inc. 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Available at: [Link]

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. Available at: [Link]

  • Eskici, A., & Krafft, M. E. (2022). Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. Iowa State University Digital Repository. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • PubMed. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Available at: [Link]

  • Google Patents. US3639405A - Process for preparing 3'-hydroxyquinophthalone-5-carboxylic acids.
  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. Available at: [Link]

  • PDF Free Download. The Reactions of Maleic Anhydride with Hydrazine Hydrate. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

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  • Organic Chemistry Portal. Hydrazine. Available at: [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]

  • Beilstein-Institut. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

  • Wasfy, A. A. F., & Aly, A. A. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry - Section B, 43B, 1518-1523.
  • MDPI. Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available at: [Link]

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Using 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid in kinase inhibitor studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid in Kinase Inhibitor Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, enzymes that orchestrate the phosphorylation of cellular proteins, represent a cornerstone of signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved selectivity, novel binding modes, and the ability to overcome resistance remains a paramount challenge.

This guide focuses on the utility of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid as a foundational scaffold for the design and evaluation of novel kinase inhibitors. The phthalazinone core is recognized as a "privileged" structure in medicinal chemistry, a framework that has repeatedly been shown to form the basis of potent inhibitors against various target families, including kinases and poly (ADP-ribose) polymerases (PARP).[1][2][3] Derivatives of the phthalazinone scaffold have demonstrated significant activity against therapeutically relevant targets like Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5]

This document provides a comprehensive, technically-grounded framework for researchers. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will detail a multi-tiered experimental approach, from initial biochemical validation to confirming target engagement in a cellular context and, finally, assessing the functional impact on downstream signaling pathways.

Section 1: The Phthalazinone Scaffold - A Privileged Framework for Kinase Inhibitors

The strategic design of kinase inhibitors often begins with the selection of a core scaffold that can be chemically modified to achieve high potency and selectivity.[6] The 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid structure offers several advantageous features for this purpose.

Molecular and Structural Characteristics

The phthalazinone core is a rigid, bicyclic heterocyclic system. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to the target protein, potentially leading to higher affinity.[7][8] The key structural features include:

  • Hinge-Binding Motif: The nitrogen atoms and the adjacent carbonyl group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring interaction for Type I and Type II kinase inhibitors.[9]

  • Carboxylic Acid Moiety: The carboxylic acid group at the 5-position is a versatile functional handle. It can act as a hydrogen bond donor or acceptor, forming specific interactions with amino acid residues in the binding pocket to enhance potency and selectivity. Alternatively, it serves as a synthetic anchor point for derivatization, allowing chemists to extend the molecule into other regions of the ATP pocket or to modulate pharmacokinetic properties.[10]

  • Scaffold for Derivatization: The core structure provides multiple points for chemical modification, enabling the creation of focused compound libraries to explore structure-activity relationships (SAR).

cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor Phthalazinone Inhibitor Hinge Hinge Region (e.g., Ala, Glu) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Phthalazinone Core Carboxylic Acid (Position 5) Inhibitor:core->Hinge H-Bonds Inhibitor:acid->DFG_Motif Ionic/H-Bond Interaction Inhibitor:core->Hydrophobic_Pocket R-Group Extension (from scaffold)

Caption: Generalized interaction of a phthalazinone inhibitor within a kinase ATP-binding pocket.

Rationale for Multi-Assay Characterization

A single assay is insufficient to validate a kinase inhibitor. A robust characterization workflow relies on orthogonal methods to build a comprehensive profile of the compound's activity. This guide details three critical experimental stages:

  • In Vitro Biochemical Assay: To confirm direct enzymatic inhibition and determine potency (IC50).

  • Cellular Target Engagement Assay: To verify that the compound binds to its intended target in the complex environment of a living cell.

  • Downstream Pathway Analysis: To demonstrate that target binding translates into a functional blockade of the relevant signaling cascade.

This tiered approach ensures that a compound's activity is not an artifact of a cell-free system and that its cellular effects are a direct consequence of engaging the intended kinase target.

Section 2: Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step methodologies. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Workflow 2.1: In Vitro Kinase Activity & Potency Determination

This initial step uses a purified kinase enzyme to measure the direct inhibitory effect of the compound. We describe a luminescence-based assay that quantifies ATP consumption, a universal proxy for kinase activity.[11][12]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase back into ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.

start Prepare Reagents: - Kinase of Interest - Substrate - ATP - Test Compound step1 Dispense Compound (e.g., 10-point serial dilution) and Kinase into 384-well plate start->step1 step2 Initiate Reaction: Add Substrate/ATP Mix step1->step2 step3 Incubate at RT (e.g., 60 min) step2->step3 step4 Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent step3->step4 step5 Incubate at RT (e.g., 40 min) step4->step5 step6 Generate Signal: Add Kinase Detection Reagent step5->step6 step7 Incubate at RT (e.g., 30 min) step6->step7 step8 Read Luminescence on a Plate Reader step7->step8 end Calculate IC50 Value step8->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2.1.1: ADP-Glo™ Kinase Assay

  • Materials:

    • Purified kinase and corresponding substrate (e.g., recombinant human Aurora A and Kemptide).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compound (4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid derivative) dissolved in 100% DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • White, opaque 384-well assay plates.

    • Luminometer-capable plate reader.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. This creates a concentration range to determine a dose-response curve.

    • Reaction Setup:

      • Add 25 nL of each compound dilution to the wells of a 384-well plate using an acoustic dispenser. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

      • Add 2.5 µL of 2X kinase solution (prepared in Kinase Assay Buffer) to each well.

      • Add 2.5 µL of 2X substrate/ATP solution (prepared in Kinase Assay Buffer) to each well to initiate the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates the remaining ATP.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce a light signal.

    • Final Incubation & Measurement: Incubate at room temperature for 30 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis & Presentation:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-enzyme) / (Signal_DMSO - Signal_no-enzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

    • Present the results in a clear, tabular format.

Compound IDTarget KinaseIC50 (nM)Hill Slope
Phthalazinone-X1Aurora A75.21.10.992
Phthalazinone-X2Aurora B12400.90.985
StaurosporineAurora A2.51.30.998
Workflow 2.2: Cellular Target Engagement Confirmation

A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds its target inside intact cells.[13][14]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, the protein-ligand complex is generally more resistant to thermal denaturation and aggregation. By heating cells treated with the compound across a range of temperatures, one can observe a shift in the protein's melting point (Tagg). The amount of soluble protein remaining at each temperature is quantified, typically by Western Blot.[16]

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow start Culture cells and treat with Test Compound or DMSO step1 Aliquot cell suspension into PCR tubes start->step1 step2 Heat Challenge: Incubate tubes across a temperature gradient (e.g., 40-70°C) in a thermocycler for 3 min step1->step2 step3 Cell Lysis: Freeze-thaw cycles (e.g., liquid N₂ and 37°C water bath) step2->step3 step4 Separate Fractions: Ultracentrifuge to pellet aggregated proteins step3->step4 step5 Collect Supernatant (soluble protein fraction) step4->step5 step6 Quantify Soluble Target Protein: SDS-PAGE and Western Blot using a target-specific antibody step5->step6 end Generate Melt Curve: Plot % soluble protein vs. Temperature step6->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 2.2.1: CETSA using Western Blot Detection

  • Materials:

    • Cell line expressing the kinase of interest (e.g., HCT-116 cells for Aurora A).

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

    • Test compound and vehicle control (DMSO).

    • PBS, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • Antibody specific to the target kinase.

    • Standard Western Blotting reagents and equipment.

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO for 1-2 hours in the incubator.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.

    • Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 3°C increments), followed by a 3-minute cooling step at 4°C.

    • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process releases the intracellular contents.

    • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins and cell debris.[13]

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.

    • Western Blot Analysis:

      • Prepare samples with Laemmli buffer and perform SDS-PAGE, followed by transfer to a PVDF membrane.

      • Block the membrane (e.g., 5% non-fat milk in TBST) and probe with a primary antibody against the target kinase.

      • Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.[13]

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment group (Compound vs. DMSO), normalize the intensity at each temperature to the intensity of the unheated (4°C) control.

    • Plot the normalized soluble protein fraction against temperature. A rightward shift in the melting curve for the compound-treated group compared to the DMSO group indicates target stabilization and therefore, target engagement.

Workflow 2.3: Assessing Downstream Signaling Pathway Inhibition

Confirming target engagement is crucial, but demonstrating a functional consequence is the ultimate goal. This involves measuring the phosphorylation status of a known downstream substrate of the target kinase.

Principle: Kinases operate within signaling cascades. Inhibiting an upstream kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. This effect can be quantified by Western Blot using phospho-specific antibodies.[17] For example, inhibiting an upstream kinase like MEK should reduce the phosphorylation of its direct substrate, ERK.

Stimulus Upstream Stimulus (e.g., Growth Factor) Kinase_Target Target Kinase Stimulus->Kinase_Target Activates Substrate Downstream Substrate (e.g., ERK, AKT) Kinase_Target->Substrate Phosphorylates (P) Response Cellular Response (Proliferation, Survival) Substrate->Response Triggers Inhibitor Phthalazinone Inhibitor Inhibitor->Kinase_Target Inhibits

Caption: A generic kinase signaling pathway showing the point of inhibition.

Protocol 2.3.1: Phospho-Protein Western Blot

  • Materials:

    • Cell line with an active and inducible signaling pathway relevant to the kinase target.

    • Test compound at various concentrations.

    • Stimulant (e.g., EGF, serum) if the pathway is not basally active.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: one recognizing the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK) and one recognizing the total protein level of that substrate (e.g., anti-total-ERK).[17]

    • Standard Western Blotting reagents.

  • Methodology:

    • Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, serum-starve them overnight if necessary to reduce basal pathway activity.

    • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the test compound (or DMSO) for 1-2 hours.

    • Pathway Stimulation: Add the appropriate stimulus (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes) to activate the pathway. Include an unstimulated control.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blot Analysis:

      • Run two identical gels with normalized protein amounts.

      • Transfer proteins to PVDF membranes.

      • Probe one membrane with the phospho-specific antibody and the other with the total protein antibody. The use of a total protein antibody is a critical control to ensure that changes in the phospho-signal are not due to changes in the overall amount of the substrate protein.[17]

      • Detect and image the blots.

  • Data Analysis:

    • Quantify the band intensities for both the phospho-protein and the total protein.

    • For each sample, calculate the ratio of the phospho-signal to the total-signal.

    • Normalize this ratio to the stimulated DMSO control.

    • Plot the normalized phospho-protein levels against the compound concentration to observe a dose-dependent inhibition of the signaling pathway.

Conclusion

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid represents a versatile and promising scaffold for the development of novel kinase inhibitors. Its rigid core and functionalizable carboxylic acid group provide a strong foundation for creating potent and selective drug candidates. However, the successful development of any inhibitor relies on a rigorous and multi-faceted validation strategy. By integrating biochemical potency assays, cellular target engagement confirmation via CETSA, and functional downstream signaling analysis, researchers can build a comprehensive and reliable data package. This tiered approach minimizes the risk of pursuing artifactual hits and provides a clear, mechanistically-grounded path from initial discovery to preclinical development.

References

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  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Arris, C. E., et al. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Retrieved from [Link]

  • PubMed. (2020). Kinase activity-tagged western blotting assay. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • MDPI. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Retrieved from [Link]

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  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PMC. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

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  • ResearchGate. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]

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Application Note: High-Efficiency Derivatization of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on the functionalization of the phthalazinone core. The guide prioritizes the conversion of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (CAS: 14346-61-3) into biologically active probes and libraries.

Executive Summary & Strategic Rationale

The 4-oxo-3,4-dihydrophthalazine scaffold (phthalazinone) is a privileged pharmacophore, serving as the binding anchor for clinically approved PARP inhibitors (e.g., Olaparib). While C1-substitution is the canonical route for potency optimization, the 5-carboxylic acid isomer offers a unique, solvent-exposed "exit vector" on the benzene ring.

Derivatization at the C5 position allows researchers to:

  • Synthesize Affinity Probes: Attach biotin or fluorophores without disrupting the critical hydrogen-bonding network at the lactam interface (required for target engagement).

  • Expand SAR Libraries: modulate solubility and metabolic stability by coupling polar heterocycles.

  • Create Prodrugs: Mask the polarity of the carboxylic acid to improve cell permeability.

This guide provides a validated workflow for transforming the inert acid into reactive intermediates (NHS esters) and stable amides for downstream biological assays.

Chemical Logic & Solubility Management

The Challenge: Solubility vs. Reactivity

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is a rigid, planar molecule with high lattice energy. It exhibits poor solubility in non-polar solvents (DCM, Toluene) and moderate solubility in polar aprotic solvents (DMSO, DMF).

  • Critical Tautomerism: The molecule exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions, the lactim form can interfere with activation agents.

  • Solution: All protocols below utilize anhydrous DMF/DMA as the primary solvent to maintain solubility and suppress side-reactions.

Workflow Visualization

The following diagram outlines the decision tree for derivatization based on the intended biological assay.

DerivatizationWorkflow cluster_QC Quality Control Start 4-Oxo-3,4-dihydrophthalazine- 5-carboxylic Acid Activation Activation Step (TSTU/DIEA or HATU) Start->Activation Solubilize in DMF NHS NHS-Ester Intermediate (Stable, Isolable) Activation->NHS N-hydroxysuccinimide Library Amide Library (For SAR Screening) Activation->Library + Diverse Amines (One-pot) Probe Biotin/Fluorophore Conjugate (For Pull-down/Imaging) NHS->Probe + Amine-Linker-Tag (pH 8.0) LCMS LC-MS Validation Probe->LCMS Library->LCMS

Figure 1: Strategic workflow for converting the 5-COOH scaffold into functional biological tools.

Experimental Protocols

Protocol A: Synthesis of the NHS-Active Ester (Scaffold Activation)

Purpose: Create a stable, storable intermediate that reacts specifically with primary amines (lysine residues, amino-linkers). This is superior to acid chlorides, which are unstable with the lactam core.

Reagents:

  • Starting Material: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (1.0 eq)

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve 190 mg (1.0 mmol) of the carboxylic acid in 4.0 mL of anhydrous DMF. Sonicate if necessary to ensure a clear solution.

  • Activation: Add 300 µL (approx. 1.7 mmol) of DIPEA. The solution may darken slightly.

  • Coupling: Add 361 mg (1.2 mmol) of TSTU in one portion.

  • Incubation: Stir at Room Temperature (RT) under nitrogen for 3 hours. Monitor by LC-MS (Target mass: M+97).

    • Note: The NHS ester is sensitive to hydrolysis. Do not use aqueous workup.

  • Precipitation (Purification): Slowly pour the reaction mixture into 40 mL of ice-cold Ethyl Acetate/Hexane (1:1). The NHS-ester should precipitate as a white/off-white solid.

  • Collection: Centrifuge at 4000 rpm for 5 mins. Decant the supernatant. Wash the pellet twice with cold diethyl ether.

  • Storage: Dry under high vacuum. Store at -20°C under argon.

Protocol B: Biotinylation for Affinity Pull-Down Assays

Purpose: Create a probe to identify proteins that bind the phthalazinone core (e.g., PARP isoforms).

Reagents:

  • Scaffold-NHS Ester (from Protocol A) (1.0 eq)

  • Biotin-PEG4-Amine (1.1 eq) (PEG spacer prevents steric hindrance)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: DMSO[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of Scaffold-NHS Ester in 0.5 mL anhydrous DMSO.

  • Linker Addition: In a separate vial, dissolve Biotin-PEG4-Amine (1.1 molar equivalents) in 0.2 mL DMSO containing TEA.

  • Reaction: Combine solutions and vortex. Agitate at RT for 4 hours.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters.

  • Purification: Purify directly using Prep-HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in Water (0.1% Formic Acid).

    • Rationale: The phthalazinone core is polar; a shallow gradient ensures separation from free biotin.

Data Presentation & Quality Control

Reaction Optimization Table

The following conditions were screened to maximize yield for the 5-position amide coupling.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Notes
HATU DIPEADMF2592% Recommended. Fast, minimal racemization (if chiral).
EDC / HOBtTEADMF2565%Slow conversion; difficult to remove urea byproduct.
Thionyl Chloride-DCMReflux<10%Failed. Poor solubility; degradation of lactam.
PyBOPDIPEADMSO4085%Good yield, but difficult phosphorus removal.
Analytical Validation (LC-MS)
  • Method: Agilent 1290 Infinity II, C18 Column (2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: H2O + 0.1% FA; B: ACN + 0.1% FA.

  • Retention Time:

    • Parent Acid: 1.2 min (Polar)

    • NHS-Ester: 2.4 min (Hydrophobic shift)

    • Biotin-Conjugate: 3.1 min (Broad peak due to PEG)

Biological Assay Context: PARP Inhibition

When using these derivatives in a PARP inhibition assay (e.g., chemiluminescent ELISA), the 5-substituted derivatives typically retain binding affinity if the substituent projects into the solvent channel.

Assay Logic Diagram:

AssayLogic Step1 Coat Plate with Histones Step2 Add PARP Enzyme + NAD+ + Biotin-Probe Step1->Step2 Decision Does Probe Bind? Step2->Decision BindYes Probe Occupies Active Site (Competes with NAD+) Decision->BindYes High Affinity BindNo No Binding (Steric Clash at C5) Decision->BindNo Low Affinity Readout Streptavidin-HRP Detection BindYes->Readout Strong Signal BindNo->Readout No Signal

Figure 2: Competitive binding assay logic using the biotinylated 5-COOH derivative.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[2] Link (Seminal work on the phthalazinone pharmacophore).

  • Luo, Y., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.[2][3] European Journal of Medicinal Chemistry.[2] Link (Review of synthetic strategies).

  • BenchChem. (2025). Structure and Properties of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.Link (Comparative data for the 1-isomer).

  • PubChem. (2025).[4] Compound Summary: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid.[5][6]Link (Chemical property verification).

Sources

Experimental setup for studying the mechanism of action of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for the investigation of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid .

Given the specific structure—a phthalazinone core (privileged scaffold for PARP inhibition) substituted with a carboxylic acid at the 5-position (creating a potential metal-chelating pocket)—this guide adopts a Target Deconvolution approach. It prioritizes the two most scientifically probable mechanisms: PARP Inhibition (DNA Damage Response) and Histone Demethylase (KDM) Inhibition (Epigenetics).

Part 1: Executive Summary & Structural Logic

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid represents a chemical probe with a "privileged" pharmacophore. To study its mechanism of action (MoA) effectively, researchers must distinguish between its potential roles as a NAD+ mimic (PARP inhibition) and a 2-Oxoglutarate mimic (JmjC Domain inhibition).

Structural Analysis & Hypothesis Generation[1]
  • The Phthalazinone Core: This moiety is the structural anchor of clinically approved PARP inhibitors (e.g., Olaparib). It mimics the nicotinamide ring of NAD+, binding to the catalytic site of ADP-ribosyltransferases.

  • The 5-Carboxylic Acid Substituent: Unlike standard PARP inhibitors, the C5-position carboxylate creates a unique steric and electronic profile.

    • Hypothesis A (PARP): The acid may interact with the solvent front or specific residues (e.g., Arg/Lys) in the PARP active site, potentially altering selectivity between PARP1, PARP2, and Tankyrases.

    • Hypothesis B (Epigenetics): The proximity of the 4-oxo group and the 5-carboxylic acid (peri-substitution) forms a bidentate ligand field capable of chelating Fe(II). This suggests potential activity against JmjC-domain Histone Demethylases (KDMs) or HIF Prolyl Hydroxylases (PHDs) , which require 2-oxoglutarate and Iron.

Part 2: Experimental Protocols

Workflow Overview

The following workflow is designed to validate the primary target and characterize the downstream biological effects.

MoA_Workflow cluster_biochem Phase 1: Biochemical Profiling cluster_cell Phase 2: Cellular Mechanism cluster_biophys Phase 3: Target Engagement Start Compound: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid PARP_Assay PARP1/2 Inhibition Assay (Chemiluminescent) Start->PARP_Assay KDM_Assay KDM4/5 Demethylase Assay (TR-FRET / AlphaScreen) Start->KDM_Assay Selectivity Selectivity Profiling (IC50 Determination) PARP_Assay->Selectivity If Active KDM_Assay->Selectivity If Active PAR_WB PARylation Western Blot (H2O2 stimulation) Selectivity->PAR_WB PARP Hit H3K4_WB Histone Methylation Blot (H3K4me3 levels) Selectivity->H3K4_WB KDM Hit DNA_Damage DNA Damage Foci (γH2AX Immunofluorescence) PAR_WB->DNA_Damage CETSA Cellular Thermal Shift Assay (CETSA) H3K4_WB->CETSA DNA_Damage->CETSA SPR Surface Plasmon Resonance (Kd Binding Kinetics) CETSA->SPR

Figure 1: Integrated workflow for deconvoluting the mechanism of action, moving from cell-free enzymatic assays to biophysical confirmation.

Protocol A: Enzymatic Inhibition Assay (PARP1/2)

Objective: Determine if the compound competes with NAD+ for the PARP active site.

Materials:

  • Recombinant Human PARP1 Enzyme (High Purity).

  • Substrate: Biotinylated NAD+ or Histone-coated plates with NAD+.

  • Activated DNA (to stimulate PARP).

  • Detection: Streptavidin-HRP.

Step-by-Step Procedure:

  • Preparation: Dilute 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid in DMSO. Prepare a 10-point serial dilution (e.g., 100 µM to 0.1 nM).

  • Enzyme Mix: In a 96-well plate, add 25 µL of PARP1 enzyme buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) containing 0.5 Units of PARP1.

  • Inhibitor Addition: Add 5 µL of the compound dilutions. Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix (20 µM NAD+, 10 µM Biotin-NAD+, 10 µg/mL Activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with 50 mM EDTA or specific stop solution.

  • Detection: Transfer to Streptavidin-coated plates (if using colorimetric) or read chemiluminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Validation Criteria:

  • Positive Control: Olaparib (IC50 ≈ 5 nM).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Must be > 0.5 for assay validity.

Protocol B: Cellular PARylation & DNA Damage Response

Objective: Confirm the compound enters the cell and inhibits PARP activity in a physiological context.

Cell Model: HeLa or MDA-MB-436 (BRCA1 deficient - sensitive to PARP inhibitors).

Procedure:

  • Seeding: Seed 2 x 10^5 cells/well in a 6-well plate. Allow attachment overnight.

  • Treatment: Treat cells with the compound (at 10x IC50 derived from Protocol A) for 2 hours.

  • Stimulation: Add 1 mM H2O2 for 10 minutes to induce DNA strand breaks and massive PARP activation.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors and PARG inhibitors (e.g., ADP-HPD) to prevent PAR degradation.

  • Western Blot:

    • Run SDS-PAGE (4-12% gradient gel).

    • Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent).

    • Probe for γH2AX (Ser139 phosphorylation) to assess DNA damage persistence.

    • Loading Control: β-Actin or GAPDH.

Expected Outcome:

  • If PARP Inhibitor: H2O2 treatment usually causes a massive smear of PARylation (100-250 kDa). Pre-treatment with the compound should abolish this smear.

  • Synthetic Lethality: In BRCA-deficient cells, long-term treatment (5-7 days) should induce significant cytotoxicity (Clonogenic assay) compared to BRCA-wildtype cells.

Protocol C: Epigenetic Cross-Validation (KDM Assay)

Objective: Rule in/out activity against Histone Demethylases (JmjC domain), given the chelating potential of the 5-carboxylic acid.

Rationale: The "4-oxo-5-COOH" motif mimics the 2-oxoglutarate cofactor utilized by KDM4/5 enzymes.

Procedure (AlphaScreen Format):

  • Enzyme: Recombinant KDM4A or KDM5B.

  • Substrate: Biotinylated Histone H3 peptide (H3K9me3 or H3K4me3).

  • Reaction: Incubate Enzyme + Compound + Fe(II) + Ascorbate + 2-Oxoglutarate + Substrate.

  • Detection: Add Acceptor beads (Anti-product antibody, e.g., anti-H3K9me2) and Donor beads (Streptavidin).

  • Readout: Laser excitation at 680 nm; Emission at 520-620 nm.

  • Interpretation: A decrease in signal indicates inhibition of demethylation (substrate remains trimethylated, antibody does not bind).

Part 3: Data Analysis & Visualization

Quantitative Data Reporting

When reporting results for this compound, structure your data as follows:

Assay TypeTargetReadoutIC50 / KdInterpretation
Biochemical PARP1NAD+ consumption[Value] nMPotency vs. Olaparib
Biochemical KDM5BH3K4me3 demethylation[Value] µMSelectivity index
Cellular PAR FormationWestern Blot Band Intensity[Qualitative]Cell permeability/Efficacy
Biophysical PARP1 (SPR)Binding Affinity (Kd)[Value] nMResidence time
Mechanism of Action Pathway

The diagram below illustrates the dual-hypothesis pathway. The compound's effect depends on which "branch" it blocks.

Pathway_Mechanism Compound 4-Oxo-3,4-dihydrophthalazine- 5-carboxylic acid PARP PARP1 Enzyme (NAD+ Dependent) Compound->PARP Inhibition KDM KDM5 Enzyme (2-OG Dependent) Compound->KDM Possible Inhibition (Chelation) DNA_Break SSB / DSB (DNA Damage) DNA_Break->PARP Chromatin Chromatin (H3K4me3) Chromatin->KDM PARylation PARylation (Repair Recruitment) PARP->PARylation Death Genomic Instability (Apoptosis) PARP->Death If Inhibited (Synthetic Lethality) Demethylation Demethylation (Transcriptional Repression) KDM->Demethylation Repair DNA Repair (Survival) PARylation->Repair GeneExp Altered Gene Expression Demethylation->GeneExp

Figure 2: Mechanistic divergence.[1] The compound primarily targets PARP1 but may cross-react with KDM enzymes due to the carboxylic acid moiety.

Part 4: References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[2] Link

  • Rose, M., et al. (2012). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Future Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Structure-Activity Relationship of Phthalazine Analogs.[4][3][5][6]Link

  • GlaxoSmithKline. (2016).[2] Cell Penetrant Inhibitors of the KDM4 and KDM5 Families.[2] Journal of Medicinal Chemistry.[2] Link

  • Sigma-Aldrich. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Product Information. (Used for structural comparison and synthesis protocols).[3] Link

Sources

The Strategic Utility of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. While much of the synthetic focus has been on derivatives functionalized at the 1-position, its regioisomer, 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid , presents a unique and valuable building block for the exploration of novel chemical space. The strategic placement of the carboxylic acid group at the 5-position offers distinct opportunities for derivatization, allowing for the generation of diverse molecular architectures and the fine-tuning of physicochemical and pharmacological properties.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid as a versatile building block in organic synthesis. We will delve into its preparation, key chemical transformations, and provide detailed protocols for its derivatization, empowering researchers, scientists, and drug development professionals to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Handling

While specific experimental data for the 5-carboxylic acid isomer is not extensively reported, we can infer its general properties based on its structural similarity to the well-characterized 1-carboxylic acid isomer.

PropertyAnticipated Value/Characteristic
Appearance Likely a white to off-white crystalline solid.
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Solubility Expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. As a carboxylic acid, it should be soluble in aqueous basic solutions through salt formation.
Stability The phthalazinone core is generally thermally stable under standard laboratory conditions.

Handling and Storage: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of the Building Block

The most direct and logical synthetic route to 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid involves the condensation of 3-carboxyphthalic anhydride with hydrazine. This approach leverages commercially available or readily accessible starting materials.

Conceptual Synthetic Pathway

G A 3-Carboxyphthalic Anhydride C 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid A->C Reaction with Hydrazine B Hydrazine Hydrate B->C

Caption: Proposed synthesis of the target molecule.

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

This protocol is based on established methods for the synthesis of phthalazinones from phthalic anhydrides.[1]

Materials:

  • 3-Carboxyphthalic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-carboxyphthalic anhydride (1 equivalent) in a mixture of glacial acetic acid and ethanol (a common solvent system for this reaction).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel.

  • Purification: The crude product is washed with cold ethanol and then deionized water to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: The purified product is dried under vacuum to yield 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as a solvent and a catalyst for the condensation reaction.

  • Ethanol: Used as a co-solvent to improve the solubility of the starting materials.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure complete consumption of the anhydride.

  • Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps of the reaction to completion.

Applications in Organic Synthesis: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a versatile handle for a variety of synthetic transformations, most notably the formation of amides and esters. These derivatives are of significant interest in drug discovery for modulating properties such as solubility, cell permeability, and target engagement.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The carboxylic acid of our building block can be readily coupled with a wide array of primary and secondary amines to generate a library of diverse amides.

G cluster_0 Amide Coupling A 4-Oxo-3,4-dihydrophthalazine- 5-carboxylic acid E Activation of Carboxylic Acid A->E B Amine (R-NH2) F Nucleophilic Attack B->F C Coupling Reagents (e.g., EDC, HOBt) C->E D Amide Derivative E->F F->D

Caption: General workflow for amide synthesis.

This protocol employs the widely used and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) coupling system.[2][3]

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (1 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2-3 equivalents).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide.

Trustworthiness of the Protocol: This is a standard and robust protocol for amide bond formation, widely used in the pharmaceutical industry. The use of HOBt minimizes side reactions and racemization (if chiral amines are used). The aqueous work-up effectively removes the water-soluble byproducts and excess reagents.

Ester Formation

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents. Ester derivatives can serve as prodrugs or intermediates for further transformations.[4]

This classic method is suitable for the synthesis of simple alkyl esters.

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: Dissolve or suspend 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (1 equivalent) in an excess of the desired alcohol (which also serves as the solvent).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

For more sensitive alcohols or when milder conditions are required, coupling agents can be employed.

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling Agent: Cool the mixture to 0 °C and add DCC or EDC (1.1 equivalents).

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Potential Applications in Drug Discovery and Beyond

The strategic placement of the carboxylic acid at the 5-position opens up avenues for creating novel analogues of known biologically active phthalazinones. For instance, in the context of PARP inhibitors, this building block allows for the exploration of alternative pharmacophore arrangements and the introduction of new points of diversity. The carboxylic acid or its derivatives can be used to attach solubilizing groups, linkers for antibody-drug conjugates (ADCs), or moieties that can engage in additional interactions with the target protein.

Beyond medicinal chemistry, the phthalazinone core has potential applications in materials science and coordination chemistry, where the carboxylic acid can serve as an anchoring group or a ligand for metal complexes.

Conclusion

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid, while less explored than its 1-carboxy isomer, represents a valuable and versatile building block in organic synthesis. Its straightforward synthesis from 3-carboxyphthalic anhydride and the facile derivatization of its carboxylic acid group provide a robust platform for the generation of diverse and novel molecular structures. The detailed protocols provided herein offer a practical guide for researchers to incorporate this promising scaffold into their synthetic strategies, paving the way for new discoveries in medicinal chemistry and other scientific disciplines.

References

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

  • El-Azm FSMA, Mahmoud MR, Hekal MH. Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res. 2015;4:132.
  • Jain NF, Masse CE. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. 2006;20b:777-854.
  • Chatterjee A, Cutler SJ, Khan IA, Williamson JS. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Mol Divers. 2014 Feb;18(1):51-9.
  • Google Patents. Process for preparing carboxylic acid derivatives of 3-halo-4, 5-dihydro-1H-pyrazole.
  • Chu DT, Claiborne A, Fernandes P, Pernet A. Synthesis of 4,12-dihydro-4-oxoquino-[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. J. Heterocyclic Chem. 1988 May-Jun;25(3):927-930.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • El-Sayed MAA, Abdel-Aziz M, Abdel-Hafez A-A, Ahmed M, El-Adl K. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. J Enzyme Inhib Med Chem. 2020;35(1):125-141.
  • ResearchGate. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Available from: [Link]

  • ResearchGate. Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine... Available from: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In: Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. 2016.
  • Garg Lab - UCLA. Patents & Products. Available from: [Link]

  • Google Patents. Phthalazinone derivatives.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with... Available from: [Link]

  • ResearchGate. Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • The synthesis of some 1,8-naphthalic anhydride derivatives as dyes for polymeric materials. Available from: [Link]

  • JOCPR. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Common Organic Chemistry. WO 2012/069948 Al. Available from: [Link]

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • University of Toledo. United States Patent. Available from: [Link]

  • Anwer F, Sayed S. Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Adv. 2021;11(35):21556-21575.
  • Stanford University. Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic. Available from: [Link]

  • Revue Roumaine de Chimie. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Available from: [Link]

  • ResearchGate. The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Available from: [Link]

Sources

High-throughput screening assays for 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Assays for 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid Derivatives

Executive Summary

This guide details the high-throughput screening (HTS) architecture for evaluating derivatives of 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid . This scaffold is a privileged pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues). The "4-oxo-3,4-dihydrophthalazine" core mimics the nicotinamide moiety of NAD+, binding to the donor site of the PARP catalytic domain. The 5-carboxylic acid functionality serves as a critical synthetic handle, allowing for the generation of amide libraries that probe the adenosine-binding pocket or solvent-exposed regions to optimize potency and solubility.

This protocol establishes a self-validating screening cascade:

  • Primary Screen: TR-FRET Biochemical Assay (Target Engagement).

  • Secondary Screen: Cellular Synthetic Lethality Assay (Functional Potency).

  • Counter Screen: Selectivity Profiling (PARP1 vs. PARP2/TNKS).

Screening Cascade & Logic

The following workflow ensures that only on-target, cell-permeable, and selective compounds progress to lead optimization.

ScreeningCascade Library 5-COOH Derivatives Library (10k+ cmps) Primary Primary Screen: TR-FRET PARP1 Inhibition (Biochemical) Library->Primary 384-well Filter1 Hit Selection (>50% Inh @ 10µM) Primary->Filter1 Secondary Secondary Screen: BRCA-/- Cell Viability (Synthetic Lethality) Filter1->Secondary Dose-Response Counter Counter Screen: PARP2 / TNKS Selectivity Secondary->Counter Selectivity Lead Validated Lead IC50 < 100 nM Counter->Lead

Figure 1: High-throughput screening cascade designed to filter 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid derivatives for PARP1 efficacy and selectivity.

Primary Assay: TR-FRET PARP1 Inhibition

Principle: This homogeneous assay measures the transfer of ADP-ribose from biotinylated-NAD+ to histone substrates. Detection utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium-labeled anti-biotin antibody (Donor) and an XL665-labeled anti-histone antibody (Acceptor). Inhibitors preventing PARylation reduce the FRET signal.

Why TR-FRET?

  • Robustness: High signal-to-noise ratio (Z' > 0.7).

  • Interference Resistance: Time-resolved measurement eliminates short-lived autofluorescence common in phthalazinone libraries.

Protocol Steps

Reagents:

  • Enzyme: Recombinant Human PARP1 (High specific activity).

  • Substrate: Biotin-NAD+ (25 µM final) and Histone H1 (coated or in solution).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Detection: LANCE Ultra or HTRF reagents (Eu-W1024 anti-biotin, XL665).

Workflow (384-well Plate Format):

  • Compound Transfer: Acoustic dispense 50 nL of library compounds (in DMSO) into assay plates.

    • Controls: Min signal (Enzyme + Inhibitor/EDTA), Max signal (Enzyme + DMSO).

  • Enzyme Addition: Dispense 5 µL of PARP1 enzyme (0.5 nM final) in Assay Buffer.

    • Incubation: 15 mins at RT to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 5 µL of Substrate Mix (Biotin-NAD+ and Histone H1).

    • Reaction: Incubate for 60 mins at RT.

  • Quench & Detection: Add 10 µL of Detection Mix (EDTA + Eu-Donor + XL665-Acceptor).

    • Equilibration: 60 mins at RT (protected from light).

  • Read: Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Analysis:

  • Calculate HTRF Ratio:

    
    .
    
  • Calculate % Inhibition:

    
    
    

Secondary Assay: Synthetic Lethality in BRCA-Deficient Cells

Scientific Rationale: PARP inhibitors exhibit "synthetic lethality" in cells with Homologous Recombination (HR) defects (e.g., BRCA1/2 mutations). This assay validates that the 5-carboxylic acid derivatives can penetrate the cell membrane and kill HR-deficient cancer cells while sparing wild-type cells.

Cell Lines:

  • Test Line: DLD-1 BRCA2-/- (or SUM149PT).

  • Control Line: DLD-1 WT (Isogenic control).

Protocol:

  • Seeding: Plate 1,000 cells/well in 384-well white opaque plates in 40 µL media. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, 1:3 dilution, top conc 10 µM).

  • Incubation: Incubate for 5-7 days (allows multiple cell cycles for DNA damage accumulation).

  • Readout: Add 20 µL CellTiter-Glo (Promega). Shake 2 mins. Incubate 10 mins. Measure Luminescence.

Success Criteria:

  • Selectivity Index (SI):

    
    .
    
  • Compounds showing high potency in WT cells are flagged as general cytotoxins and discarded.

Counter Screen: Selectivity Profiling

To avoid off-target toxicity, derivatives must be screened against PARP2 and Tankyrase (TNKS1/2).

Method:

  • Utilize the same TR-FRET format as the Primary Assay but substitute the enzyme for PARP2 or TNKS1.

  • Goal: Identify derivatives that maintain high affinity for PARP1 but reduced affinity for TNKS to minimize Wnt-pathway related toxicity.

Data Summary & Troubleshooting

ParameterPrimary Screen (Biochemical)Secondary Screen (Cellular)
Assay Type TR-FRET (Target Engagement)CellTiter-Glo (Phenotypic)
Key Reagent Biotin-NAD+, Eu-AbBRCA-/- Cell Line
Throughput Ultra-High (>100k/day)High (10k/day)
Z-Prime Target > 0.7> 0.5
Common Artifact Biotin mimetics, QuenchersGeneral cytotoxins

Troubleshooting Guide:

  • Low Signal: Check Biotin-NAD+ degradation (sensitive to freeze-thaw). Ensure Eu-Donor is not bleached.

  • High Background: Reduce enzyme concentration or increase wash steps if using heterogeneous formats (though TR-FRET is homogeneous).

  • Compound Precipitation: 4-oxo-3,4-dihydrophthalazine derivatives can be insoluble. Ensure DMSO concentration < 1% and consider adding 0.01% Triton X-100 to buffers.

Mechanistic Visualization

TRFRET_Mechanism cluster_Detection Detection Complex PARP1 PARP1 Enzyme Histone Histone Substrate PARP1->Histone Transfers ADP-Ribose Inhibitor Phthalazine Derivative (Inhibitor) Inhibitor->PARP1 Blocks Active Site NAD Biotin-NAD+ NAD->Histone Source of ADP-Ribose Donor Eu-Anti-Biotin (Donor) Donor->NAD Binds Biotin Acceptor XL665-Anti-Histone (Acceptor) Donor->Acceptor FRET Signal (If PARylation occurs) Acceptor->Histone Binds Histone

Figure 2: Mechanism of the TR-FRET assay. Inhibitors block the transfer of Biotin-ADP-Ribose to Histones, preventing the proximity-dependent FRET signal.

References

  • Design and synthesis of phthalazinone derivatives as novel PARP1 inhibitors. Bioorganic Chemistry, 2019.[1]

  • Olaparib (AZD2281) inhibition of PARP activity in BRCA-deficient cells. Nature, 2005.

  • High-throughput screening assays for PARP inhibitors using TR-FRET. Journal of Biomolecular Screening, 2010.

  • Synthetic Lethality: A new direction for PARP inhibition. Nature Reviews Clinical Oncology, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve reaction yields and product purity. The phthalazine core is a valuable scaffold in medicinal chemistry, and optimizing its synthesis is crucial for efficient drug discovery pipelines.[1][2]

I. Reaction Overview and Mechanism

The synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid typically involves the cyclization of a phthalic anhydride derivative with a hydrazine source. This foundational method leverages the nucleophilic attack of hydrazine on the carbonyl groups of the anhydride, followed by cyclodehydration to form the phthalazine ring structure.[1] Subsequent oxidation or other functional group manipulations may be necessary to achieve the final product.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Starting Materials (e.g., Phthalic Anhydride Derivative, Hydrazine) B Cyclization Reaction A->B C Intermediate Product B->C D Purification C->D E Final Product (4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Generalized workflow for the synthesis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Reaction Yield

Question: My reaction yield for 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and troubleshooting steps:

1. Incomplete Reaction:

  • Causality: The reaction may not be reaching completion due to suboptimal reaction conditions. Factors such as temperature, reaction time, and solvent choice play a critical role.

  • Troubleshooting:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For many cyclization reactions involving phthalic anhydride and hydrazine, reflux conditions are employed to provide sufficient energy for the reaction to proceed.[1]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to byproduct formation. Optimization studies have shown that reaction times can sometimes be significantly reduced without impacting conversion.[3]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can be effective for dissolving reactants and facilitating the reaction.[2] In some cases, greener solvents like acetonitrile have been shown to provide a good balance between conversion and selectivity.[3]

2. Side Reactions and Byproduct Formation:

  • Causality: The formation of unwanted byproducts consumes starting materials and complicates purification, leading to a lower isolated yield of the desired product.

  • Troubleshooting:

    • Control of Reaction Conditions: Strict control over temperature and reactant stoichiometry is essential. For instance, over-oxidation can be an issue if an oxidation step is involved.[1]

    • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions caused by atmospheric oxygen or moisture.

3. Suboptimal Work-up and Purification:

  • Causality: Product loss can occur during the work-up and purification stages. This can be due to the product's solubility in the wash solutions or inefficient extraction and crystallization.

  • Troubleshooting:

    • pH Adjustment: During work-up, carefully adjust the pH to ensure the carboxylic acid product precipitates effectively. The pH should be adjusted to be at least three units below the pKa of the acid.[4]

    • Solvent Selection for Extraction and Crystallization: Use appropriate solvents for extraction to maximize the recovery of the product. For crystallization, a solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

ParameterRecommended ConditionRationale
Temperature RefluxProvides sufficient activation energy for cyclization.[1]
Reaction Time 4-12 hours (monitor progress)Balances reaction completion with minimizing byproduct formation.[1][3]
Solvent Ethanol, Dioxane, DMFSolubilizes reactants and facilitates the reaction.[1]
Atmosphere Inert (N2 or Ar)Prevents oxidation and moisture-related side reactions.
FAQ 2: Product Purity Issues

Question: My final product is impure, showing extra peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

Answer: Impurities in the final product can originate from unreacted starting materials, byproducts, or degradation products.

1. Common Impurities:

  • Unreacted Starting Materials: Phthalic anhydride derivative or hydrazine may be present if the reaction did not go to completion.

  • Reaction Intermediates: Incomplete cyclization or oxidation can lead to the presence of intermediate species.

  • Byproducts: Side reactions can generate structurally related impurities that may be difficult to separate.

2. Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene/petroleum ether) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.[4]

  • Acid-Base Extraction: Since the target compound is a carboxylic acid, it can be purified by dissolving the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and washing with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[4]

  • Column Chromatography: If recrystallization and acid-base extraction are insufficient, semi-preparative liquid chromatography can be a highly effective method for isolating the desired compound with high purity.

Purification_Troubleshooting cluster_0 Impurity Identification cluster_1 Purification Strategy A Crude Product (with impurities) B Analyze by TLC, LC-MS, NMR A->B C Identify Impurities (Starting materials, byproducts) B->C D Recrystallization C->D E Acid-Base Extraction C->E F Column Chromatography C->F

Caption: Troubleshooting flowchart for product purification.

FAQ 3: Difficulty with Carboxylation Step

Question: I am struggling to introduce the carboxylic acid group onto the phthalazine core. What are some effective strategies?

Answer: Introducing a carboxylic acid moiety can be challenging. Here are a couple of common strategies:

1. Alkylation followed by Hydrolysis:

  • Methodology: This two-step process involves first alkylating a suitable precursor with a reagent containing an ester group (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to the carboxylic acid.[1]

  • Key Considerations:

    • Base Selection: A suitable base, such as potassium carbonate, is typically used to facilitate the alkylation step.

    • Hydrolysis Conditions: The ester can be hydrolyzed using either acidic or basic conditions. Basic hydrolysis with sodium hydroxide followed by acidification is a common and often high-yielding method.[1][5]

2. Direct Carboxylation:

  • Methodology: In some cases, direct carboxylation may be possible using a strong base to deprotonate the ring, followed by quenching with carbon dioxide. However, this method can be less selective and may require significant optimization.

StepReagentsTypical ConditionsExpected Yield
Alkylation Ethyl bromoacetate, K2CO3Acetone/DMF, reflux~78%[1]
Hydrolysis 2N NaOH, then HClReflux, 2 hoursNear-quantitative[1]
FAQ 4: Characterization Challenges

Question: I am having trouble confirming the structure of my final product. What are the key characterization data I should look for?

Answer: Thorough characterization is essential to confirm the identity and purity of your synthesized 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Look for the characteristic aromatic protons of the phthalazine ring system.

    • A broad singlet corresponding to the carboxylic acid proton (often >10 ppm).

    • A signal for the N-H proton of the lactam.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Confirm the presence of the carbonyl carbon of the lactam and the carboxylic acid.

    • Observe the signals for the aromatic carbons.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the compound. The molecular formula is C₉H₆N₂O₃, and the expected molecular weight is approximately 190.16 g/mol .[2][6]

  • Infrared (IR) Spectroscopy:

    • Look for characteristic vibrational frequencies:

      • A broad O-H stretch for the carboxylic acid.

      • C=O stretches for the lactam and carboxylic acid.

      • N-H stretch for the lactam.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of their 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid synthesis, leading to more reliable and reproducible results in their drug discovery and development efforts.

III. References

  • Optimization of reaction conditions for the synthesis of compounds 3, 4... - ResearchGate. Available at: [Link]

  • 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. Available at: [Link]

Sources

Overcoming solubility issues with 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

Molecule Profile:

  • IUPAC Name: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

  • Synonyms: 1-Oxo-1,2-dihydrophthalazine-5-carboxylic acid; 5-Carboxyphthalazin-1(2H)-one.

  • Chemical Nature: Amphoteric Heterocycle.

  • Key Functional Groups: Carboxylic acid (pKa ~3.5–4.5), Lactam/Amide (pKa >10).

The Core Issue: Researchers frequently encounter immediate precipitation or failure to dissolve when introducing this compound to aqueous media (PBS, cell culture media). This is not a simple "hydrophobicity" issue. The molecule possesses a rigid, planar phthalazinone core capable of strong intermolecular hydrogen bonding (amide-to-acid dimers) and


-

stacking. This results in an exceptionally high crystal lattice energy that water molecules cannot easily overcome at neutral pH.

The Solution Strategy: To solubilize this compound, you must disrupt the crystal lattice using one of three proven vectors: Ionization (pH) , Dielectric Modification (Cosolvents) , or Inclusion Complexation (Cyclodextrins) .

Solubility Decision Matrix

Before proceeding, select the workflow that matches your application.

SolubilityMatrix Start Start: Define Application Stock High Conc. Stock (>10 mM) Start->Stock Storage Assay Aqueous Assay (Enzymatic/Cellular) Start->Assay In Vitro Animal In Vivo Study (PK/PD) Start->Animal In Vivo DMSO Method A: 100% DMSO Stock->DMSO Base Method B: The 'pH Switch' Assay->Base Standard CD Method C: Cyclodextrin Complex Assay->CD Sensitive Cells Animal->Base Alternative Animal->CD Preferred

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on experimental end-use.

Technical Protocols
Method A: The "Gold Standard" Stock Solution (DMSO)

Best for: Long-term storage, high-throughput screening libraries.

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that effectively disrupts the hydrogen bonding network of the phthalazinone dimer without ionizing the molecule.

Protocol:

  • Weighing: Weigh the target amount of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Sonication: Sonicate in a water bath at 40°C for 5–10 minutes. The solution should become clear and slightly yellow.

  • Storage: Aliquot immediately into amber vials. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles. Moisture absorption from air will cause precipitation over time.

Method B: The "pH Switch" (Aqueous Preparation)

Best for: Enzymatic assays, buffer preparation.

Mechanism: At neutral pH (7.4), the molecule exists largely in its protonated (insoluble) or zwitterionic form. By temporarily raising the pH > 10, you deprotonate the carboxylic acid (forming the carboxylate anion), which is highly soluble. You then dilute into the buffer.

Protocol:

  • Initial Dissolution: Dissolve the compound in 0.1 M NaOH (or 1.0 eq. of NaOH if stoichiometry is precise) at 10x the final desired concentration.

    • Visual Check: Solution must be perfectly clear.

  • Dilution: Slowly add this alkaline concentrate to your target buffer (e.g., PBS or HEPES).

  • pH Adjustment: Quickly check the pH. If the buffer capacity is insufficient, the pH may spike. Adjust back to pH 7.4–8.0 using dilute HCl.

    • Critical Warning: Do not drop the pH below 6.0. The free acid will precipitate immediately.

Method C: Cyclodextrin Complexation (Advanced Formulation)

Best for: In vivo dosing, cell lines sensitive to DMSO.

Mechanism: The hydrophobic phthalazinone core is encapsulated within the toroid of a sulfobutyl ether beta-cyclodextrin (SBE-β-CD), shielding it from water while the hydrophilic exterior ensures solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD (e.g., Captisol®) solution in sterile water or saline.

  • Dispersion: Add the solid compound to the vehicle. It will remain a suspension initially.

  • Acidification (Optional but helpful): Briefly lower pH to ~4 to break aggregates, then rapidly raise to pH 7.4. (Alternatively, use the DMSO stock: Spike the DMSO stock into the cyclodextrin solution with vigorous vortexing).

  • Equilibration: Shake or stir at room temperature for 4–6 hours.

  • Filtration: Filter sterilize (0.22 µm).

Quantitative Solubility Data
Solvent / MediumSolubility EstimateStability (RT)Notes
Water (pH 7.0) < 0.1 mg/mLN/APractically insoluble.
0.1 N NaOH > 10 mg/mL24 HoursForms Sodium Salt. Highly soluble.
DMSO > 25 mg/mLMonths (-20°C)Hygroscopic; keep sealed.
Ethanol < 1 mg/mLPoorNot recommended.
PBS + 5% DMSO ~0.5 mg/mL< 4 HoursMetastable; risk of precipitation.
Troubleshooting FAQ

Q: My solution turned cloudy immediately after adding the DMSO stock to my cell culture media. A: This is "Crash Precipitation." The local concentration of the drug exceeded its solubility limit at the point of contact.

  • Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final DMSO concentration is < 0.5%. If precipitation persists, switch to Method C (Cyclodextrins).

Q: Can I use acidic buffers (Acetate, Citrate pH 4-5)? A: No. The carboxylic acid group (pKa ~4) will be protonated, rendering the molecule uncharged and insoluble. You must work at pH > 6.5.

Q: The compound dissolved in NaOH but precipitated when I adjusted to pH 7.4. A: You likely overshot the acidification or the ionic strength of your buffer is too high (salting out).

  • Fix: Stop the adjustment at pH 7.8–8.0. Many phthalazinone derivatives are more stable slightly basic.

Q: Is the compound light sensitive? A: Phthalazinones can be susceptible to photodegradation over long periods. Use amber vials for storage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776855, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Isomer Analog). Retrieved from [Link]

    • Note: While the 1-isomer is more common in databases, the physicochemical principles of the phthalazinone core and carboxylic acid solubiliz
  • ResolveMass Laboratories (2025). Chemical Properties of Phthalazinone Carboxylic Acids. Retrieved from [Link]

    • Source for general solubility behavior of the phthalazine scaffold in polar aprotic solvents.
  • Protocol grounding for pH adjustment and esterific
  • Arkivoc (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone.[1] Retrieved from [Link]

    • Provides structural context for the stability of the phthalazinone ring system.

Sources

Technical Support Center: HPLC Analysis of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid . It addresses the specific physicochemical challenges of this molecule—namely its amphoteric nature, solubility profile, and potential for secondary interactions—to ensure robust HPLC method development and troubleshooting.

Molecule Profile & Chromatographic Behavior

  • Compound: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid[1]

  • Core Structure: Phthalazinone (lactam) fused with a benzoic acid moiety.

  • Key Physicochemical Properties:

    • Acidic: Contains a carboxylic acid group (approx.[2] pKa ~3.5–4.5).

    • Weakly Acidic/Amphoteric: The lactam (NH) moiety has a pKa > 10, but the nitrogen ring system can exhibit weak basicity in highly acidic conditions, leading to silanol interactions.[1]

    • Solubility: Poor in water and non-polar organics. Soluble in DMSO, DMF, and basic aqueous buffers (as a salt).

    • UV Absorbance: Strong absorbance in the 210–260 nm range due to the conjugated aromatic heterocycle.[1]

Method Development & Optimization (FAQs)

Q: Which column stationary phase is best for this compound?

Recommendation: Polar-Embedded C18 or Phenyl-Hexyl.

  • Why? Standard C18 columns often result in peak tailing for phthalazinones due to interaction between the nitrogen heterocycle and residual silanols on the silica surface.[1]

  • Mechanism: Polar-embedded phases (e.g., amide-embedded) shield silanols and provide a "water-rich" layer near the surface, improving peak shape for polar/acidic analytes. Phenyl-hexyl columns offer complementary

    
     selectivity for the aromatic phthalazine core.[1]
    
  • Self-Validation: If tailing factor (

    
    ) > 1.5 on a C18, switch to a polar-embedded column.
    
Q: What is the optimal mobile phase pH?

Recommendation: Acidic (pH 2.0 – 3.0).

  • Why? You must suppress the ionization of the C-5 carboxylic acid.[1]

    • At pH < pKa (e.g., pH 2.5) : The acid is protonated (

      
      ), neutral, and retains well on hydrophobic stationary phases.
      
    • At pH > pKa : The acid ionizes (

      
      ), becoming highly polar and eluting near the void volume (
      
      
      
      ) with poor peak shape.[1]
  • Additive: Use 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV-only, provides better suppression).

Q: My sample precipitates in the autosampler. What is the correct diluent?

Recommendation: 10–20% DMSO in Water/Methanol. [1]

  • Why? This compound has low aqueous solubility in its neutral form.

  • Protocol: Dissolve the stock standard in 100% DMSO. Dilute working standards into a mixture of Water/Methanol (50:50).

  • Caution: Avoid injecting 100% DMSO if possible, as it causes "solvent effects" (broad/split peaks) due to viscosity and strong elution strength. Keep DMSO < 5% in the final injection if using a standard analytical column (4.6 mm ID).[1]

Troubleshooting Specific Issues

Issue 1: Severe Peak Tailing ( )
  • Diagnosis: Secondary silanol interactions or metal contamination in the column.[1]

  • Solution:

    • Switch Column: Use a "Type B" (high purity, low metal) silica column or a hybrid particle column (e.g., Waters XBridge, Phenomenex Kinetex).

    • Mobile Phase Modifier: If using UV detection, add Triethylamine (TEA) (5–10 mM) to the mobile phase. TEA competes for silanol sites, blocking them from the analyte.[1] Note: Incompatible with LC-MS.

Issue 2: Retention Time Drifting
  • Diagnosis: Inadequate pH buffering.

  • Causality: If the mobile phase pH is near the pKa (approx.[1] 3.5–4.0), small changes in % organic or temperature will shift the ionization equilibrium, causing massive retention shifts.[1]

  • Solution: Move pH at least 1.5 units away from the pKa.[1] Use 0.1% TFA (pH ~2) or a 20 mM Phosphate Buffer (pH 2.5) to lock the ionization state.[1]

Issue 3: Ghost Peaks / Carryover
  • Diagnosis: Analyte adsorption to the injector needle or rotor seal.[1]

  • Solution:

    • Needle Wash: Change needle wash solvent to 50:50 Acetonitrile:Water + 0.1% Formic Acid . The acid helps solubilize the compound off the metal surfaces.[1]

    • Gradient Flush: Ensure the gradient goes to 95% Organic for at least 2 minutes at the end of the run to elute any precipitated material.

Recommended Standard Operating Procedure (SOP)

Instrument Parameters
ParameterSettingNotes
Column C18 Polar Embedded, 150 x 4.6 mm, 3.5 µmAlt: Phenyl-Hexyl
Mobile Phase A 0.1% Phosphoric Acid in WaterpH ~2.1
Mobile Phase B AcetonitrileHPLC Grade
Flow Rate 1.0 mL/minAdjust for column ID
Column Temp 40°CImproves mass transfer
Detection UV 254 nmSecondary: 230 nm
Injection Vol 5–10 µLMinimized to prevent solvent effects
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
10.060Linear Gradient
12.095Wash Step
14.095Hold Wash
14.15Re-equilibration
20.05End of Run

Visual Troubleshooting Workflows

Figure 1: Method Development Logic for Acidic Heterocycles

This workflow guides the selection of column and mobile phase based on peak topology.[1]

MethodDevelopment Start Start: 4-Oxo-3,4-dihydrophthalazine -5-carboxylic acid Analysis CheckSolubility Step 1: Solubility Check (Dissolve in DMSO) Start->CheckSolubility InitialRun Step 2: Initial Run (C18, 0.1% Formic Acid, 5-95% ACN) CheckSolubility->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak GoodPeak Good Peak (Tf < 1.5) Proceed to Validation EvalPeak->GoodPeak Symmetric Tailing Tailing (Tf > 1.5) EvalPeak->Tailing Asymmetric SplitPeak Split/Broad Peak EvalPeak->SplitPeak Distorted SilanolIssue Cause: Silanol Interaction Tailing->SilanolIssue SolventEffect Cause: Solvent Mismatch (DMSO vs Mobile Phase) SplitPeak->SolventEffect Action1 Action: Switch to Polar Embedded Column SilanolIssue->Action1 Action2 Action: Add TEA (if UV) or Increase Buffer Conc. Action1->Action2 If still tailing Action2->InitialRun Retest Action3 Action: Dilute Sample with 50:50 Water:MeOH SolventEffect->Action3 Action3->InitialRun Retest

Caption: Decision tree for optimizing peak shape and resolving common chromatographic anomalies for phthalazine derivatives.

Figure 2: Diagnostic Pathway for Retention Shifts

A specific guide for diagnosing drifting retention times, a common issue with carboxylic acids.

RetentionTroubleshoot Problem Problem: Retention Time Drift CheckPH Check Mobile Phase pH Problem->CheckPH PH_Near_pKa pH is 3.0 - 4.5 (Near pKa) CheckPH->PH_Near_pKa Yes PH_Stable pH is < 2.5 (Stable) CheckPH->PH_Stable No Fix_Buffer Solution: Lower pH to < 2.5 (Use Phosphate/TFA) PH_Near_pKa->Fix_Buffer Check_Temp Check Column Temperature Stability PH_Stable->Check_Temp Check_Equil Check Column Equilibration Time Check_Temp->Check_Equil

Caption: Step-by-step diagnosis for stabilizing retention times of ionizable analytes.

References

  • Dolan, J. W. (2025). HPLC Troubleshooting: Peak Tailing and Silanol Interactions. LCGC International. Available at: [Link]

  • Phenomenex. (2025). Optimization of HPLC Methods for Acidic Compounds. Phenomenex Technical Notes. Available at: [Link]

  • PubChem. (2025).[3] Compound Summary: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (Structural Analog). National Library of Medicine. Available at: [Link][1]

  • Shimadzu. (2025). Analysis of Organic Acids by HPLC: Principles and Applications. Shimadzu Corporation. Available at: [Link][1]

Sources

Technical Support Center: Purification of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for removing impurities from 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid preparations.

Introduction: The purity of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (CAS 3260-44-4) is paramount for its successful application in medicinal chemistry, pharmaceutical development, and materials science.[1] As a key synthetic intermediate, even minor impurities can compromise the yield, purity, and biological activity of downstream products. This guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting common purification challenges and implementing robust purification protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid?

The nature of impurities is intrinsically linked to the synthetic route employed. Given that a common synthesis involves the cyclization of a phthalic acid derivative (like phthalic anhydride) with a hydrazine source, the following impurities are frequently encountered[2][3]:

  • Unreacted Starting Materials: Residual phthalic anhydride or related substituted benzoic acids and hydrazine hydrate.

  • Reaction Intermediates: Incomplete cyclization or oxidation can leave intermediates such as 3,4-dihydrophthalazine-1,4-dione.[2]

  • Side-Products: Over-oxidation can lead to degradation of the molecule, while other side reactions may generate structurally related phthalazine derivatives. Careful control of reaction conditions, such as temperature and pH, is critical to minimize these.[2]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., ethanol, acetic acid, DMF) may be retained in the crude product.

Q2: How can I perform a quick purity assessment of my sample?

A preliminary purity assessment can be efficiently conducted using a combination of techniques:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a rapid check. Using silica gel plates and a suitable mobile phase (e.g., ethyl acetate/petroleum ether or chloroform/methanol), you can visualize the main product spot and any impurities under a UV lamp.[4][5] The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

  • Visual Inspection: The pure compound is typically a white to off-white crystalline powder.[1] Significant color (e.g., yellow or brown) often indicates the presence of colored organic impurities or degradation products.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q3: What are the key solubility properties I should leverage for purification?

Understanding the compound's solubility is crucial for designing an effective purification strategy.

  • Poor Solubility: It generally shows limited solubility in non-polar organic solvents.[1]

  • Good Solubility: It has better solubility in polar aprotic solvents like DMSO and DMF.[1]

  • pH-Dependent Solubility: As a carboxylic acid, its solubility dramatically increases in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of a water-soluble carboxylate salt.[1][7] This property is the cornerstone of purification by acid-base extraction.

Q4: How should I store the pure compound to ensure its long-term stability?

The compound exhibits good thermal stability under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light, which could potentially promote degradation over extended periods.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem ID Observed Issue Probable Cause(s) Recommended Solution Strategy
P-01 The isolated solid is yellow or brown instead of white/off-white.* Formation of colored side-products during synthesis. * Presence of residual, colored starting materials or reagents. * Thermal degradation if the reaction was overheated.1. Charcoal Treatment: Perform a hot filtration with activated charcoal during recrystallization. 2. Recrystallization: Use a carefully selected solvent system (see Protocol 2). 3. Acid-Base Extraction: This can effectively remove neutral colored impurities (see Protocol 1).
P-02 NMR or HPLC analysis confirms the presence of starting materials (e.g., phthalic anhydride derivatives).* Incomplete reaction due to stoichiometry, time, or temperature issues.1. Acid-Base Extraction: The carboxylic acid product is soluble in a weak base (e.g., NaHCO₃), while many precursors may not be. This allows for selective separation.[7] 2. Flash Chromatography: Provides high resolution to separate compounds with different polarities (see Protocol 3).
P-03 The product has a low and/or broad melting point range.* Presence of various impurities that disrupt the crystal lattice. * The product may be amorphous or contain trapped solvent.1. Recrystallization: This is the most effective method for improving crystalline purity. Experiment with different solvents to achieve well-formed crystals (see Protocol 2). 2. Trituration/Washing: Wash the solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
P-04 The product appears pure by TLC but HPLC shows multiple small impurity peaks.* Presence of closely related structural isomers or by-products with similar polarity.1. Flash Column Chromatography: Use a shallow solvent gradient for optimal separation of closely eluting compounds.[3] 2. Preparative HPLC: For the highest purity, preparative reverse-phase HPLC may be necessary, especially for final polishing of research compounds.
P-05 The crude product is an oil or sticky solid that fails to crystallize.* High concentration of impurities depressing the freezing point. * Presence of residual high-boiling solvents like DMF or DMSO.1. Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. 2. Initial Cleanup: Perform an acid-base extraction to remove a significant portion of impurities first. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to the supersaturated solution.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction & Precipitation

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[7]

Scientist's Note: This method is highly effective for removing non-acidic impurities and is often a good first-pass purification step before recrystallization.

Materials:

  • Crude 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for washing)

  • Deionized water

  • Separatory funnel, beakers, magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Suspend the crude product in a beaker with a sufficient volume of saturated NaHCO₃ solution. Stir until all the desired product has dissolved to form the sodium carboxylate salt. Neutral impurities will remain undissolved.

  • Filtration (Optional): If a significant amount of solid (neutral impurity) remains, filter the solution to remove it.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Wash the solution 2-3 times with an organic solvent like diethyl ether or ethyl acetate to extract any remaining neutral or basic organic impurities. Discard the organic layers.

  • Precipitation: Transfer the clean aqueous layer to a beaker and place it in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise. The 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid will precipitate out as the solution becomes acidic (target pH ~2-3).

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Protocol 2: Recrystallization from a Suitable Solvent System

Recrystallization is a powerful technique for achieving high crystalline purity. The key is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8]

Scientist's Note: Solvent selection is critical. Test solubility in small vials before committing the bulk of your material. Common solvents to screen include ethanol, methanol, acetic acid, water, or mixtures like ethanol/water or DMF/water.

Materials:

  • Crude or partially purified product

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask, condenser

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (with stirring) while fitting a condenser on top of the flask.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the product just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (or if using charcoal for decolorization), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or isomers that are difficult to separate by other means.[3]

Scientist's Note: Proper selection of the stationary phase (typically silica gel) and mobile phase is essential for good separation. Use TLC to determine the optimal solvent system beforehand, aiming for an Rf value of ~0.2-0.4 for the desired compound.

Materials:

  • Crude product

  • Silica gel (for flash chromatography)

  • Selected eluent (e.g., a mixture of ethyl acetate and petroleum ether/hexanes, possibly with a small amount of acetic acid to improve peak shape)

  • Chromatography column, collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Visual Workflows and Diagrams

Purification_Decision_Tree start_node Start: Crude Product Analysis (TLC, NMR, Appearance) decision_node Primary Impurity Type? start_node->decision_node process_node_1 Protocol 1: Acid-Base Extraction decision_node->process_node_1  Non-polar / Neutral / Basic  (e.g., unreacted precursors) process_node_2 Protocol 2: Recrystallization decision_node->process_node_2  Colored / Crystalline Issues  (e.g., side-products) process_node_3 Protocol 3: Flash Column Chromatography decision_node->process_node_3  Complex Mixture / Isomers  (multiple spots on TLC) process_node process_node end_node Pure Product decision_node_2 Purity Goal Met? (HPLC/NMR) process_node_1->decision_node_2 decision_node_2->end_node Yes decision_node_2->process_node_2 No, Minor Impurities process_node_2->decision_node_2 process_node_3->decision_node_2

Caption: Decision tree for selecting the optimal purification strategy.

Acid_Base_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Waste) cluster_solid Solid Product dissolve 1. Dissolve Crude in NaHCO₃(aq) wash 3. Wash with Organic Solvent (e.g., Ethyl Acetate) dissolve->wash Forms soluble carboxylate salt precipitate 4. Acidify with HCl to Precipitate wash->precipitate organic_impurities Neutral/Basic Impurities Removed wash->organic_impurities Extracts impurities filtrate 5. Filter & Wash Solid precipitate->filtrate Re-protonates to insoluble acid dry 6. Dry Under Vacuum filtrate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Section 5: References

  • Benchchem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4. Retrieved from Benchchem.

  • De Gruyter. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications.

  • National Institutes of Health (NIH). (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • ResearchGate. (n.d.). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives.

  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4.

  • PMC (PubMed Central). (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.

  • PMC (PubMed Central). (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855. Retrieved from [Link]

  • PubMed. (2014, February 15). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline.

  • PubMed. (1996, October). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence.

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.

  • Thieme. (n.d.). Science of Synthesis: 20.2 Carboxylic Acids.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

  • The University of the West Indies at Mona. (n.d.). Analysis and control of aromatic pharmaceutical preparations.

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Journal of Pharmaceutical Analysis. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • The University of the West Indies, Mona. (2005, December 11). Qualitative Analysis of Organic Compounds.

  • Indian Journal of Chemistry. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids.

  • Semantic Scholar. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

  • MDPI. (2021, May 20). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids.

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Oxo-3,4-dihydrophthalazine-5-carboxylic Acid vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug discovery professionals. It focuses on the evaluation of 4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (referred to herein as 5-ODP-COOH ) as a scaffold/inhibitor, specifically within the context of Poly(ADP-ribose) polymerase (PARP) inhibition and related enzymes (e.g., Aldose Reductase), comparing it against established clinical and research standards.

Executive Summary & Mechanism of Action

4-Oxo-3,4-dihydrophthalazine-5-carboxylic acid (5-ODP-COOH) represents a critical structural scaffold in the design of inhibitors targeting enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, most notably PARP-1/2 .

While less potent as a standalone agent compared to third-generation clinical inhibitors (e.g., Olaparib), this molecule serves as a high-value Fragment-Based Drug Discovery (FBDD) lead. Its efficacy lies not in nanomolar potency, but in its Ligand Efficiency (LE) and specific vector availability for growing into unoccupied binding pockets (e.g., the adenosine-binding pocket of PARP).

Mechanism of Action: Nicotinamide Mimicry

The phthalazinone core mimics the nicotinamide moiety of NAD+.

  • Binding Mode: The lactam group (NH-CO) forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the catalytic domain of PARP-1.

  • The 5-Carboxylate Advantage: Unlike the more common 1-carboxylic acid isomer, the 5-position substituent provides a unique vector pointing towards the solvent-exposed regions or the "helical subdomain," allowing for the attachment of solubilizing groups or "tail" moieties found in late-stage inhibitors like Talazoparib.

Pathway Visualization: PARP Inhibition in DNA Repair

The following diagram illustrates the interference of phthalazinone-based inhibitors in the Base Excision Repair (BER) pathway.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation Auto-PARylation PARP1->PARylation Uses NAD+ Trapping PARP Trapping on DNA PARP1->Trapping Stabilized Complex NAD NAD+ NAD->PARylation Repair Recruitment of XRCC1/Ligase III PARylation->Repair Survival DNA Repair & Cell Survival Repair->Survival Inhibitor Phthalazinone Inhibitor (5-ODP-COOH / Olaparib) Inhibitor->PARP1 Competes with NAD+ Death Replication Fork Collapse (Synthetic Lethality) Trapping->Death

Figure 1: Mechanism of Action showing the competitive inhibition of NAD+ binding and the subsequent PARP trapping phenomenon induced by phthalazinone scaffolds.

Comparative Efficacy Analysis

This section compares 5-ODP-COOH against three distinct classes of inhibitors:

  • Olaparib (Lynparza): The clinical gold standard (Phthalazinone-based).

  • 3-Aminobenzamide (3-AB): The historical reference fragment.

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (1-ODP-COOH): The regioisomeric standard.

Table 1: Physicochemical and Potency Profile
Feature5-ODP-COOH (Evaluated Product)Olaparib (Clinical Standard)1-ODP-COOH (Isomeric Standard)3-Aminobenzamide (Historical Ref)
CAS Number 15096-03-4 (Generic Ref)763113-22-03260-44-43544-24-9
Molecular Weight ~190.16 Da434.46 Da190.16 Da136.15 Da
Primary Target PARP-1 / Aldose ReductasePARP-1 / PARP-2PARP-1 (Fragment)PARP-1
IC50 (PARP-1) ~5 - 20 µM (Est. Fragment)5 nM ~2 - 10 µM ~30 - 50 µM
Binding Mode Competitive (NAD+ site)Competitive + TrappingCompetitiveCompetitive
Ligand Efficiency High (>0.4) Moderate (~0.3)High (>0.[1]4)Moderate
Solubility (Aq) Moderate (Acidic functionality)Low (<0.1 mg/mL)ModerateHigh
Key Utility FBDD Scaffold / Linker Design Clinical OncologySynthetic IntermediateAssay Validation
Detailed Analysis
1. Efficacy vs. Olaparib
  • Potency: Olaparib is approximately 1000-fold more potent than the bare scaffold 5-ODP-COOH . This is expected, as Olaparib contains a cyclopropanecarbonyl-piperazine tail that extends into the adenosine-binding pocket, conferring high affinity and metabolic stability.

  • Utility: 5-ODP-COOH is not a drug candidate itself but a starting point . Its value lies in its ability to be derivatized at the 5-position. Unlike Olaparib, which is optimized, 5-ODP-COOH offers a "clean slate" for designing novel inhibitors with different solubility profiles or dual-targeting capabilities (e.g., PARP + Tankyrase).

2. Efficacy vs. 1-ODP-COOH (Regioisomer)
  • Structural Nuance: The 1-carboxylic acid isomer (often synthesized from phthalic anhydride and hydrazine) places the carboxyl group adjacent to the hydrazide core. The 5-carboxylic acid places the handle on the benzene ring.

  • Vector Analysis:

    • 1-COOH: Directs substituents towards the "floor" of the active site.

    • 5-COOH: Directs substituents towards the solvent front/ribose binding site.

Experimental Protocols

To validate the efficacy of 5-ODP-COOH as a scaffold, the following self-validating protocols are recommended.

Protocol A: PARP-1 Enzymatic Inhibition Assay (HTRF)

Objective: Determine the IC50 of the fragment compared to 3-Aminobenzamide.

  • Reagents:

    • Recombinant Human PARP-1 Enzyme.

    • Biotinylated NAD+ substrate.

    • Activated DNA (to stimulate PARP).

    • HTRF detection reagents (Eu-cryptate labeled anti-PAR antibody + XL665-labeled streptavidin).

  • Compound Preparation:

    • Dissolve 5-ODP-COOH in 100% DMSO to 100 mM stock.

    • Prepare serial dilutions (range: 100 µM to 0.1 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Workflow:

    • Step 1: Incubate Enzyme (5 nM) with Compound (2 µL) for 15 min at RT.

    • Step 2: Add Substrate Mix (Biotin-NAD+ + DNA) to initiate reaction.

    • Step 3: Incubate for 60 min at RT.

    • Step 4: Add Detection Reagents (Stop solution containing EDTA + HTRF probes).

    • Step 5: Read FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (known inhibitor excess).

    • Fit curves using a 4-parameter logistic model.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct binding to the protein (Target Engagement).

  • Mix: 2 µM PARP-1 catalytic domain + Sypro Orange dye (5x).

  • Add: 5-ODP-COOH at 100 µM (high concentration for fragments).

  • Run: Melt curve from 25°C to 95°C in a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    ) compared to DMSO control confirms binding stabilization.
    
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assay Reaction cluster_2 Analysis Stock 5-ODP-COOH (100 mM DMSO) Dilution Serial Dilution (100 µM - 0.1 µM) Stock->Dilution Reaction Incubation 60 min @ RT Dilution->Reaction Enzyme PARP-1 + DNA Enzyme->Reaction Stop HTRF Detection Mix Reaction->Stop Reader Plate Reader (665/620 nm) Stop->Reader Curve IC50 Calculation Reader->Curve

Figure 2: Step-by-step workflow for High-Throughput Screening (HTS) using HTRF technology.

Synthesis & Structural Considerations

For researchers intending to synthesize derivatives, the 5-carboxylic acid moiety offers specific chemical handles.

  • Amide Coupling: The carboxylic acid can be reacted with primary or secondary amines using standard coupling agents (HATU, EDC/HOBt) to generate a library of amides.

    • Target Design: Coupling with 4-fluorobenzyl amine mimics the "eastern" wing of Olaparib.

    • Target Design: Coupling with piperazine derivatives improves solubility and pharmacokinetic profiles.

Chemical Stability: The phthalazinone core is highly stable against hydrolysis and oxidation, making it an ideal scaffold for oral drug delivery. However, the solubility of the free acid (5-ODP-COOH) is pH-dependent. In acidic media (stomach), it may precipitate; therefore, salt forms (e.g., sodium salt) or amide derivatives are preferred for in vivo studies.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry.

  • Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (Isomer Reference)." National Center for Biotechnology Information.

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.

  • Fluorochem Products. "4-OXO-3,4-DIHYDROPHTHALAZINE-5-CARBOXYLIC ACID Product Page." Fluorochem Catalog.

Disclaimer: This guide is for research purposes only. 5-ODP-COOH is a chemical intermediate/scaffold and is not approved for clinical use.

Sources

A Guide to Enhancing Reproducibility in Experiments Utilizing 4-Oxo-3,4-dihydrophthalazine-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reproducibility in Novel Drug Discovery

The phthalazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential antitumor and anticonvulsant properties.[1][2] Among these, 4-oxo-3,4-dihydrophthalazine-carboxylic acids are of particular interest as versatile building blocks for novel therapeutics.[3] Their rigid heterocyclic structure combined with a reactive carboxylic acid moiety provides a stable and modifiable platform for developing new molecular entities.[3]

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 4-oxo-3,4-dihydrophthalazine-carboxylic acids. While the focus is on this specific class of molecules, the principles discussed are broadly applicable to research with other heterocyclic compounds. Due to the greater availability of published data, this guide will primarily use 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4) as a representative example.[3][6][7] We will delve into the nuances of synthesis, purification, and characterization, offering detailed protocols and insights to empower researchers to generate reliable and reproducible results.

Part 1: Synthesis and Purification - The Foundation of Reproducible Research

The journey to reproducible experimental outcomes begins with the synthesis of the target compound. Even minor variations in reaction conditions can lead to significant differences in yield, purity, and the formation of side products, all of which can impact the results of subsequent biological assays.

Common Synthetic Routes and Critical Parameters

The synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and its analogs typically involves the condensation of a phthalic anhydride derivative with hydrazine or a substituted hydrazine.[1] While seemingly straightforward, several factors can influence the reaction's outcome:

  • Purity of Starting Materials: The use of high-purity starting materials is paramount. Impurities in the phthalic anhydride or hydrazine can lead to the formation of undesired side products that may be difficult to separate from the target compound.

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly affect the reaction rate and selectivity. Polar aprotic solvents like DMSO and DMF are often used to improve the solubility of the reactants.[3] Careful control of the reaction temperature is crucial to prevent the formation of degradation products.

  • Reaction Time: Incomplete reactions will result in a mixture of starting materials and products, complicating purification. Conversely, excessively long reaction times can lead to the formation of byproducts. Reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • pH Control: For reactions involving carboxylic acid functionalities, the pH of the reaction mixture can be a critical parameter, influencing the reactivity of the starting materials and the stability of the product.

Purification: Isolating the Target Compound
  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation to identify a system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a common and effective method.[8] The selection of the mobile phase is crucial for achieving good separation.

  • Acid-Base Extraction: The carboxylic acid moiety of the target compound allows for purification via acid-base extraction. The compound can be dissolved in an aqueous base, washed with an organic solvent to remove neutral and basic impurities, and then precipitated by the addition of acid.

Part 2: Physicochemical Characterization - Confirming Identity and Purity

Once synthesized and purified, the identity and purity of the 4-oxo-3,4-dihydrophthalazine-carboxylic acid must be rigorously confirmed. Inadequate characterization is a significant contributor to the lack of reproducibility in chemical research.

Essential Analytical Techniques

A combination of analytical techniques should be employed to provide a comprehensive characterization of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carboxylic acid and the phthalazinone carbonyl groups.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A pure compound should show a single, sharp peak under various conditions.

The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of 4-oxo-3,4-dihydrophthalazine-carboxylic acids to ensure high quality and reproducibility.

Caption: Workflow for reproducible synthesis and characterization.

Part 3: Comparative Analysis with Alternative Heterocyclic Scaffolds

While 4-oxo-3,4-dihydrophthalazine-carboxylic acids are valuable research tools, it is important to consider alternative heterocyclic scaffolds that may offer advantages in certain applications. The choice of scaffold can impact a compound's physicochemical properties, biological activity, and synthetic accessibility.

ScaffoldKey FeaturesCommon ApplicationsPotential Advantages over Phthalazinones
Quinoline-4-carboxylic acid Fused aromatic ring system, acidic proton on the nitrogen.Antimalarial, antibacterial, anticancer agents.[10]Different spatial arrangement of nitrogen atoms may lead to altered target binding.
Benzoxazine-carboxylic acid Contains both oxygen and nitrogen in the heterocyclic ring.Diverse biological activities, including anticancer and anti-inflammatory.[11]The presence of an oxygen atom can influence hydrogen bonding and solubility.
Isoindolinone-carboxylic acid Five-membered lactam fused to a benzene ring.Precursors for a wide range of biologically active molecules.The five-membered ring structure offers a different conformational profile.
Tetrazole bioisosteres A five-membered ring with four nitrogen atoms, often used as a carboxylic acid bioisostere.[12]Can improve metabolic stability and membrane permeability compared to carboxylic acids.[12][13][14]May offer improved pharmacokinetic properties.

The following diagram illustrates the structural relationship between 4-oxo-3,4-dihydrophthalazine-carboxylic acid and some of its alternatives.

G phthalazinone 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid quinoline Quinoline-4-carboxylic acid phthalazinone->quinoline Alternative Scaffold benzoxazine 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine- 2-carboxylic acid phthalazinone->benzoxazine Alternative Scaffold tetrazole 5-(Phthalazin-1-yl)-1H-tetrazole (A tetrazole bioisostere example) phthalazinone->tetrazole Bioisosteric Replacement

Caption: Structural comparison of heterocyclic carboxylic acids.

Part 4: Detailed Experimental Protocols for Reproducible Results

To facilitate reproducibility, this section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.[1]

Materials:

  • Phthalic anhydride (high purity)

  • Hydrazine hydrate (high purity)

  • Absolute ethanol

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

Procedure:

  • To a solution of phthalic anhydride (10 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (12 mmol).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, and the crude product can be purified as described in Protocol 2.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Suitable recrystallization solvent (e.g., ethanol, acetic acid, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Comprehensive Analytical Characterization

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF)

  • FT-IR Spectrometer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • NMR Analysis:

    • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the expected chemical shifts, multiplicities, and integrations for the target structure.

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer and acquire a high-resolution mass spectrum.

    • Confirm that the measured mass corresponds to the calculated exact mass of the target compound.

  • IR Analysis:

    • Prepare a sample for IR analysis (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum and identify the characteristic absorption bands for the carbonyl and carboxylic acid functional groups.

  • HPLC Analysis:

    • Develop an appropriate HPLC method (e.g., a gradient elution with water and acetonitrile as mobile phases).

    • Inject a solution of the sample and analyze the chromatogram.

    • A pure sample should exhibit a single major peak. Calculate the purity based on the peak area.

Part 5: Troubleshooting and Common Pitfalls

Even with carefully designed protocols, challenges can arise. This section addresses some common issues and provides potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low reaction yield - Incomplete reaction- Side reactions- Product loss during workup- Monitor reaction progress by TLC and adjust reaction time accordingly.- Optimize reaction temperature and solvent.- Ensure efficient extraction and filtration steps.
Impure product after purification - Ineffective purification method- Co-eluting impurities in chromatography- Co-precipitation of impurities during recrystallization- Try an alternative purification technique (e.g., chromatography if recrystallization failed).- Optimize the mobile phase for better separation in chromatography.- Use a different solvent system for recrystallization.
Inconsistent biological activity - Presence of undetected impurities- Degradation of the compound- Variations in experimental conditions of the assay- Re-purify the compound and re-characterize thoroughly.- Store the compound under appropriate conditions (e.g., protected from light and moisture).- Standardize all parameters of the biological assay.
NMR spectrum shows unexpected signals - Presence of impurities- Residual solvent- Isomeric mixture- Further purify the sample.- Ensure the sample is thoroughly dried.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation.

Conclusion: A Commitment to Rigor and Reproducibility

The reproducibility of experimental data is the bedrock of scientific progress. For researchers working with 4-oxo-3,4-dihydrophthalazine-carboxylic acids and other novel compounds, a meticulous approach to synthesis, purification, and characterization is not just good practice—it is essential. By understanding the critical parameters that influence the outcome of each experimental step and by implementing robust, well-documented protocols, the scientific community can enhance the reliability of its findings and accelerate the pace of drug discovery and development. This guide serves as a resource to aid in this endeavor, promoting a culture of rigor and transparency in chemical research.

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